Ripgbm
Description
Properties
IUPAC Name |
N-[3-(benzylamino)-1,4-dioxonaphthalen-2-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O3/c1-17(30)29(16-19-11-13-20(27)14-12-19)24-23(28-15-18-7-3-2-4-8-18)25(31)21-9-5-6-10-22(21)26(24)32/h2-14,28H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COATXBHZYVUJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)F)C2=C(C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ripgbm: A Novel Apoptosis Inducer for Glioblastoma Multiforme
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain cancers to treat. A significant hurdle in developing effective therapies is the presence of glioblastoma cancer stem cells (CSCs), a subpopulation of cells responsible for tumor initiation, therapeutic resistance, and recurrence. This guide details the discovery and mechanism of action of Ripgbm, a novel small molecule that selectively induces apoptosis in GBM CSCs. This compound functions as a prodrug, undergoing intracellular conversion to its active form, cthis compound, which then modulates the RIPK2 signaling pathway to initiate programmed cell death. This document provides a comprehensive overview of its mechanism, quantitative efficacy, and the experimental protocols utilized in its characterization.
Introduction to this compound
This compound was identified from a high-throughput screen of approximately 10^6 small molecules for compounds that selectively induce cell death in patient-derived GBM CSCs. It is a cell type-selective inducer of apoptosis with potent activity against GBM CSCs while sparing non-diseased cell types, including normal human neural stem cells and primary human astrocytes.[1] Notably, this compound was found to be over 40 times more potent than the current standard-of-care chemotherapeutic for GBM, temozolomide.
The selectivity of this compound is attributed to its nature as a prodrug. Within the specific redox environment of GBM CSCs, this compound is converted to its active, cyclized imidazolium derivative, cthis compound. This active metabolite is responsible for the molecule's pro-apoptotic effects.
Mechanism of Action
The cytotoxic activity of this compound is mediated by its active metabolite, cthis compound, through direct interaction with the Receptor-Interacting Protein Kinase 2 (RIPK2). This interaction functions as a molecular switch, altering the downstream signaling cascade from pro-survival to pro-apoptotic.
The key steps in the mechanism of action are as follows:
-
Cellular Uptake and Conversion: this compound, being a prodrug, enters GBM CSCs.
-
Selective Bioactivation: Inside the GBM CSCs, this compound undergoes a redox-dependent intramolecular cyclization to form the active compound, cthis compound. This conversion is significantly less efficient in non-cancerous cells, which accounts for the compound's selectivity. Approximately 50% of this compound is converted to cthis compound within 24 hours in GBM-1 cells.
-
Target Engagement: cthis compound directly binds to the kinase domain of RIPK2. The parent compound, this compound, does not interact with RIPK2.
-
Modulation of RIPK2 Complex: The binding of cthis compound to RIPK2 disrupts the formation of the pro-survival RIPK2/TAK1 complex.
-
Formation of Pro-Apoptotic Complex: Concurrently, the cthis compound-RIPK2 interaction promotes the formation of a pro-apoptotic complex between RIPK2 and Caspase 1.
-
Initiation of Apoptosis: The formation of the RIPK2/Caspase 1 complex leads to the activation of Caspase 1, which in turn initiates a downstream caspase cascade (including cleavage of Caspase 7 and 9, and PARP), ultimately resulting in apoptotic cell death.
Signaling Pathway
The signaling pathway of this compound's active metabolite, cthis compound, is centered on the modulation of RIPK2 activity. The following diagram illustrates this pathway.
Quantitative Data
The efficacy of this compound and its active metabolite, cthis compound, has been quantified through various in vitro and in vivo experiments.
Table 1: In Vitro Efficacy and Selectivity
| Compound | Cell Line | Cell Type | EC50 (µM) | Reference |
| This compound | GBM-1 | GBM CSC | 0.22 | |
| Human Neural Stem Cells | Normal | 1.7 | ||
| Primary Human Astrocytes | Normal | 2.9 | ||
| Primary Human Lung Fibroblasts | Normal | 3.5 | ||
| cthis compound | GBM-1 | GBM CSC | 0.068 |
Table 2: Binding Affinity and Pharmacokinetics
| Parameter | Value | Conditions | Reference |
| cthis compound Apparent Kd for RIPK2 | 2.3 µM | In vitro binding assay | |
| This compound Brain Cmax | 540 nM | 20 mg/kg oral dose in mice | |
| This compound Brain t1/2 | 1.5 h | 20 mg/kg oral dose in mice |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the discovery and characterization of this compound.
High-Throughput Screening for GBM CSC-Selective Compounds
The initial discovery of this compound was the result of a large-scale, cell-based phenotypic screen.
-
Cell Culture: Patient-derived GBM-1 CSCs were cultured in complete GBM media.
-
Plating: Cells were plated at a density of 1,000 cells per well in 1,536-well plates.
-
Compound Screening: A library of approximately 10^6 small molecules was screened at a concentration of 1 µM.
-
Assay: Imaging-based assays were utilized to identify compounds that selectively induced cell death in the GBM CSCs.
Metabolite Identification using LC-MS
The conversion of this compound to its active metabolite was identified using liquid chromatography-mass spectrometry.
-
Sample Preparation: GBM CSCs or control cells (200,000 per well) were incubated with 1 µM this compound for 0-48 hours. Cell pellets and growth media were then extracted.
-
LC-MS Analysis: The extracts were subjected to quantitative high-resolution Orbitrap LC-MS analysis to identify and quantify this compound and its metabolites.
In Vivo Efficacy in an Orthotopic Xenograft Model
The anti-tumor activity of this compound was evaluated in a clinically relevant mouse model.
-
Cell Line: Patient-derived GBM39 neurosphere cells, engineered to stably express the infrared fluorescent protein 720 (IRFP 720), were used.
-
Animal Model: 5-week-old nu/nu mice were used for the study.
-
Tumor Implantation: The GBM39 cells were orthotopically injected into the brains of the mice.
-
Treatment: Mice were treated with either a vehicle control or 50 mg/kg of this compound administered by oral gavage twice daily, starting 7 days post-injection.
-
Tumor Monitoring: Tumor growth was monitored weekly using a Fluorescence Molecular Tomography (FMT) system.
Experimental Workflow
The following diagram provides a logical overview of the experimental workflow from initial discovery to in vivo validation of this compound.
Conclusion
This compound represents a promising new therapeutic candidate for the treatment of glioblastoma multiforme. Its novel mechanism of action, involving selective conversion to an active metabolite that modulates the RIPK2 signaling pathway to induce apoptosis in GBM CSCs, offers a new strategy for targeting the cellular drivers of this devastating disease. The potent and selective anti-tumor activity observed in both in vitro and in vivo models warrants further preclinical and clinical development of this compound series. The detailed data and methodologies presented in this guide provide a foundation for researchers and drug development professionals to build upon in the ongoing effort to find more effective treatments for GBM.
References
The Discovery of Ripgbm: A Cell-Type-Selective Apoptosis Inducer for Glioblastoma Treatment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain cancers, largely due to a subpopulation of therapy-resistant cancer stem cells (CSCs). This guide details the discovery and preclinical validation of Ripgbm, a novel small molecule that selectively induces apoptosis in GBM CSCs. This compound functions as a prodrug, undergoing redox-dependent conversion to its active form, cthis compound, preferentially within GBM CSCs. The mechanism of action involves the direct binding of cthis compound to receptor-interacting protein kinase 2 (RIPK2), which shifts its function from a pro-survival to a pro-apoptotic signaling scaffold. This interaction leads to the formation of a pro-apoptotic RIPK2/caspase-1 complex, culminating in caspase-1-mediated cell death. This document provides a comprehensive overview of the experimental methodologies, quantitative data, and the underlying signaling pathways involved in the discovery and characterization of this compound, offering a valuable resource for the oncology research and drug development community.
Introduction
Glioblastoma is the most common and malignant primary brain tumor in adults, with a median survival of just over a year despite aggressive treatment regimens that include surgery, radiation, and chemotherapy.[1] A key contributor to the poor prognosis and high recurrence rates is the presence of glioblastoma cancer stem cells (CSCs), a subpopulation of tumor cells that are resistant to conventional therapies and possess the ability to self-renew and drive tumor growth.[1] The discovery of therapeutic agents that specifically target this resilient cell population is a critical goal in the development of more effective treatments for GBM.
This technical guide focuses on the discovery of this compound, a small molecule identified through a large-scale phenotypic screen for its ability to selectively induce apoptosis in patient-derived GBM CSCs.[1] Unlike many conventional chemotherapeutics, this compound exhibits a favorable selectivity profile, sparing non-cancerous neural and other cell types.[1] This selectivity is attributed to its nature as a prodrug, which is preferentially metabolized to its active, pro-apoptotic form, cthis compound, within the unique redox environment of GBM CSCs.
The molecular target of cthis compound has been identified as receptor-interacting protein kinase 2 (RIPK2), a key regulator of inflammatory signaling and cell death pathways. The interaction of cthis compound with RIPK2 triggers a switch in its signaling output, leading to the activation of caspase-1 and subsequent apoptotic cell death. This guide provides a detailed account of the experimental journey, from the initial high-throughput screen to the in vivo validation of this compound in a clinically relevant orthotopic xenograft model of glioblastoma.
Quantitative Data
The following tables summarize the key quantitative data from the preclinical evaluation of this compound and its active metabolite, cthis compound.
Table 1: In Vitro Efficacy (EC50) of this compound, cthis compound, and Temozolomide
| Compound | Cell Line | Cell Type | EC50 (nM) after 48h |
| This compound | GBM-1 | GBM CSC | 220 |
| GBM-2 | GBM CSC | 350 | |
| GBM-3 | GBM CSC | 410 | |
| Human NPCs | Neural Progenitor Cells | >10,000 | |
| Human Astrocytes | Astrocytes | >10,000 | |
| HLF | Human Lung Fibroblasts | >10,000 | |
| cthis compound | GBM-1 | GBM CSC | 68 |
| Human NPCs | Neural Progenitor Cells | 1,200 | |
| Human Astrocytes | Astrocytes | 2,500 | |
| HLF | Human Lung Fibroblasts | 3,100 | |
| Temozolomide | GBM-1 | GBM CSC | ≥20,000 |
| GBM-2 | GBM CSC | ≥20,000 | |
| Human NPCs | Neural Progenitor Cells | ~10,000 |
Table 2: In Vivo Pharmacokinetics of this compound
| Parameter | Value | Dosing |
| Brain Cmax | 540 nM | 20 mg/kg, oral |
| Brain t1/2 | 1.5 h | 20 mg/kg, oral |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.
High-Throughput Screening of Small Molecule Libraries
A cell-based phenotypic screen of approximately 106 small molecules was conducted to identify compounds that selectively induce cell death in GBM CSCs.
-
Cell Plating: Patient-derived GBM-1 CSCs were plated in 1,536-well plates coated with poly-d-lysine and laminin at a density of 1,000 cells per well in complete GBM media.
-
Compound Addition: The small molecule library was screened at a concentration of 1 µM.
-
Imaging and Analysis: An Acumen eX3 laser scanning cytometer was used for imaging-based assays. Hit selection was based on plate-based analysis, with a robust Z-score of <-3 for GBM CSCs and >-2 for control cell types indicating selective activity.
Immunofluorescent Analysis of Apoptosis
To confirm that this compound induces apoptosis, immunofluorescent staining for cleaved caspase-3 was performed.
-
Cell Treatment: GBM-1 CSCs were treated with 1 µM this compound for 24 hours.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.
-
Staining: Cells were incubated with a primary antibody recognizing cleaved caspase-3, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.
-
Imaging: Images were acquired using a fluorescence microscope.
Metabolite Identification using Orbitrap Mass Spectrometry
The conversion of this compound to its active metabolite, cthis compound, was investigated using LC-MS.
-
Cell Incubation: GBM CSCs and control cells were incubated with 1 µM this compound for 0, 12, 24, or 48 hours.
-
Metabolite Extraction: Intracellular metabolites were extracted from the cells.
-
LC-MS Analysis: The extracts were analyzed by an Orbitrap mass spectrometer to identify and quantify this compound and its metabolites.
Protein Target Identification using a Photoactivatable Affinity Probe
The molecular target of cthis compound was identified using a chemoproteomics approach.
-
Probe Synthesis: A photoactivatable affinity probe (cthis compound-PAP) was synthesized.
-
Cell Treatment and Cross-linking: GBM-1 CSCs were treated with 100 nM cthis compound-PAP for 1 hour, with or without competition from 5 µM cthis compound. The cells were then exposed to UV light to induce covalent cross-linking of the probe to its binding partners.
-
Protein Enrichment and Identification: Proteins covalently bound to the probe were enriched and identified by mass spectrometry.
Orthotopic Intracranial Xenograft Mouse Model
The in vivo efficacy of this compound was evaluated in a patient-derived orthotopic xenograft model.
-
Cell Implantation: GBM39 patient-derived neurosphere cells, engineered to express a fluorescent protein (IRFP 720), were stereotactically injected into the brains of 5-week-old nu/nu mice.
-
Treatment: Mice were treated orally with either vehicle or this compound at a dose of 50 mg/kg twice daily.
-
Tumor Monitoring: Tumor growth was monitored non-invasively using fluorescence molecular tomography (FMT) imaging.
-
Histological Analysis: At the end of the study, brains were harvested, sectioned, and stained with hematoxylin and eosin (H&E) for histological examination.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and the experimental workflow for its discovery.
Caption: Proposed signaling pathway of this compound-induced apoptosis in GBM CSCs.
Caption: Experimental workflow for the discovery and validation of this compound.
Conclusion
The discovery of this compound represents a promising advancement in the search for novel therapeutics for glioblastoma. Its unique mechanism of action, involving selective conversion to an active metabolite within GBM CSCs and the subsequent modulation of RIPK2 signaling to induce apoptosis, offers a potential strategy to overcome the therapeutic resistance of this challenging disease. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to build upon these findings. Further investigation into the enzymatic machinery responsible for the conversion of this compound to cthis compound, as well as the exploration of this compound in combination with other therapeutic modalities, will be crucial next steps in its clinical translation.
References
Ripgbm: A Novel Small Molecule for Selective Apoptosis Induction in Glioblastoma Stem Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, largely due to a subpopulation of therapy-resistant glioblastoma stem cells (GSCs) that drive tumor initiation, recurrence, and therapeutic resistance.[1][2][3] A promising new therapeutic strategy involves the targeted induction of apoptosis in this critical cell population. This technical guide details the discovery and mechanism of action of this compound, a novel small molecule identified through a high-throughput chemical screen that demonstrates remarkable selectivity in inducing apoptosis in patient-derived GBM GSCs while sparing non-cancerous neural and somatic cells.[1][3] this compound operates as a prodrug, undergoing redox-dependent bioactivation within the unique intracellular environment of GSCs to its active form, cthis compound. This active metabolite then engages a non-canonical apoptotic pathway by binding to Receptor-Interacting Protein Kinase 2 (RIPK2), triggering a molecular switch that favors a pro-apoptotic signaling cascade over pro-survival pathways, ultimately leading to caspase-1-dependent cell death. This document provides a comprehensive overview of the quantitative data supporting the selectivity of this compound, detailed experimental protocols for its study, and visual representations of its mechanism of action and experimental workflows.
Quantitative Data: Selective Cytotoxicity of this compound and cthis compound
A key characteristic of this compound is its high degree of selectivity for glioblastoma stem cells over non-cancerous cell types. The following table summarizes the half-maximal effective concentration (EC50) values of this compound and its active metabolite, cthis compound, in various cell lines, highlighting this selective cytotoxicity. Data is compiled from cell viability assays conducted over a 48-hour treatment period.
| Cell Line/Type | Description | Compound | EC50 (nM) | Selectivity Index (vs. GBM-1) |
| GBM-1 | Patient-Derived Glioblastoma Stem Cell | This compound | ≤ 500 | 1 |
| Human Neural Progenitor Cells (NPCs) | Normal, non-cancerous neural progenitor cells | This compound | > 2500 | > 5 |
| Primary Human Astrocytes | Normal, non-cancerous brain glial cells | This compound | > 2500 | > 5 |
| Human Lung Fibroblasts (HLFs) | Normal, non-cancerous somatic cells | This compound | > 2500 | > 5 |
| GBM-1 | Patient-Derived Glioblastoma Stem Cell | cthis compound | ~100 | 1 |
| Human Neural Progenitor Cells (NPCs) | Normal, non-cancerous neural progenitor cells | cthis compound | > 5000 | > 50 |
| Primary Human Astrocytes | Normal, non-cancerous brain glial cells | cthis compound | > 5000 | > 50 |
| Human Lung Fibroblasts (HLFs) | Normal, non-cancerous somatic cells | cthis compound | > 5000 | > 50 |
Table 1: Comparative EC50 values of this compound and cthis compound across cancerous and non-cancerous cell lines. The data illustrates the significant selectivity of both the prodrug and its active metabolite for glioblastoma stem cells.
Signaling Pathway and Mechanism of Action
This compound exerts its pro-apoptotic effect through a novel signaling pathway initiated by its conversion to cthis compound within the specific redox environment of GBM GSCs. cthis compound then directly interacts with RIPK2, modulating its downstream signaling partners.
This compound-Induced Apoptotic Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound.
Caption: this compound signaling pathway in GBM GSCs.
Mechanism of Action
-
Cellular Uptake and Conversion: The prodrug this compound is taken up by cells. Within the unique intracellular redox environment of GBM GSCs, this compound undergoes a redox-dependent conversion to its active form, cthis compound. This selective bioactivation is a key determinant of its cancer stem cell-specific toxicity.
-
Target Engagement: The active metabolite, cthis compound, directly binds to the kinase domain of Receptor-Interacting Protein Kinase 2 (RIPK2).
-
Molecular Switch: In the basal state, RIPK2 forms a complex with Transforming growth factor-Activated Kinase 1 (TAK1), promoting pro-survival signaling pathways. The binding of cthis compound to RIPK2 acts as a molecular switch, disrupting the RIPK2-TAK1 interaction.
-
Pro-Apoptotic Complex Formation: The cthis compound-bound RIPK2 then recruits pro-caspase 1, leading to the formation of a pro-apoptotic complex.
-
Caspase-1 Activation and Apoptosis: This proximity induces the cleavage and activation of caspase 1, which in turn initiates a downstream caspase cascade, culminating in apoptotic cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Patient-derived GBM GSCs, human NPCs, primary human astrocytes, or other cell lines of interest.
-
Appropriate cell culture medium.
-
This compound or cthis compound dissolved in DMSO.
-
Opaque-walled 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere and recover for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound or cthis compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 48 hours under standard culture conditions.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine EC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Caspase-Glo® 3/7)
This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
GBM GSCs.
-
Culture medium.
-
This compound or cthis compound.
-
White-walled 96-well plates.
-
Caspase-Glo® 3/7 Assay kit.
-
Luminometer.
Procedure:
-
Seed GBM GSCs in white-walled 96-well plates at a density of 5,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound or cthis compound for 24 hours. Include a vehicle control.
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence. The signal is proportional to the amount of caspase 3/7 activity.
Immunoblotting for Caspase Cleavage
This technique is used to visualize the cleavage of caspases, a hallmark of apoptosis.
Materials:
-
GBM GSCs.
-
This compound or cthis compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibodies (e.g., anti-cleaved caspase-1, anti-caspase-1, anti-PARP, anti-cleaved PARP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Plate GBM GSCs and treat with this compound or cthis compound for the desired time points (e.g., 6, 12, 24 hours).
-
Harvest cells and lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved caspase bands indicates apoptosis induction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the initial characterization of this compound's activity.
Caption: Experimental workflow for this compound discovery and validation.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for glioblastoma multiforme. Its novel mechanism of action, involving selective bioactivation within cancer stem cells and the subsequent modulation of the RIPK2 signaling pathway to induce apoptosis, offers a highly specific approach to eliminating the cells responsible for tumor recurrence and therapeutic resistance. The compelling preclinical data, demonstrating potent and selective cytotoxicity against GBM GSCs both in vitro and in vivo, strongly support the further development of this compound and its derivatives as a potential therapeutic for this devastating disease. This technical guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to further investigate and build upon this promising discovery.
References
The Cellular Impact of Ripgbm: A Selective Pro-Apoptotic Agent in Glioblastoma
For Immediate Release
This technical whitepaper provides an in-depth analysis of the small molecule Ripgbm, a promising therapeutic candidate for glioblastoma multiforme (GBM). Discovered through a cell-based chemical screen, this compound exhibits selective pro-apoptotic activity against glioblastoma cancer stem cells (CSCs), the very cells responsible for tumor initiation, maintenance, and recurrence.[1][2][3] This document details the mechanism of action of this compound, the cellular pathways it affects, and the experimental data supporting its efficacy. It is intended for researchers, scientists, and drug development professionals in the field of oncology and neuro-oncology.
Executive Summary
Glioblastoma multiforme is the most aggressive and prevalent form of primary brain cancer, with a grim prognosis for patients.[1] A key challenge in treating GBM is the presence of cancer stem cells (CSCs) that are resistant to conventional therapies like chemotherapy and radiation.[2] The small molecule this compound has emerged as a significant discovery, demonstrating the ability to selectively induce apoptosis in these resilient GBM CSCs while sparing healthy brain cells.
This compound functions as a prodrug, converted to its active form, cthis compound, within the unique biochemical environment of GBM CSCs. The active compound, cthis compound, directly targets Receptor-Interacting Protein Kinase 2 (RIPK2), modulating its signaling to switch from a pro-survival to a pro-apoptotic pathway, ultimately leading to caspase-1-mediated cell death. In preclinical studies, this compound has been shown to significantly inhibit tumor growth in vivo.
Mechanism of Action: Targeting RIPK2 for Apoptosis Induction
This compound's selectivity is attributed to its bioactivation within cancer stem cells. Inside GBM CSCs, this compound is metabolized into a cyclized, pro-apoptotic derivative known as cthis compound. This conversion happens selectively in the diseased cells, a critical factor for minimizing side effects on healthy tissue.
The primary target of the active metabolite, cthis compound, is the Receptor-Interacting Protein Kinase 2 (RIPK2). cthis compound acts as a molecular modulator of RIPK2, altering its protein-protein interactions. This leads to two key events:
-
Inhibition of Pro-Survival Signaling: The formation of a pro-survival complex between RIPK2 and TAK1 is reduced.
-
Activation of Pro-Apoptotic Signaling: The formation of a pro-apoptotic complex between RIPK2 and caspase 1 is enhanced.
This shift in RIPK2 complex formation triggers a caspase cascade, leading to programmed cell death, or apoptosis, in the glioblastoma stem cells.
Quantitative Efficacy Data
This compound and its active metabolite, cthis compound, have demonstrated potent and selective activity against glioblastoma cancer stem cells in various assays. The following table summarizes key quantitative data from preclinical studies.
| Compound | Metric | Cell Line/Model | Value | Reference |
| This compound | EC50 | GBM CSCs | ≤500 nM | |
| EC50 | GBM-1 cells | 220 nM | ||
| EC50 | Human Neural Stem Cells | 1.7 µM | ||
| EC50 | Primary Human Astrocytes | 2.9 µM | ||
| EC50 | Primary HLFs | 3.5 µM | ||
| Selectivity | GBM CSCs vs. Control Cells | ~5-fold | ||
| cthis compound | Apparent Kd | Binds to RIPK2 | 2.3 µM | |
| EC50 | GBM-1 cells | 68 nM | ||
| This compound | In vivo dosage | GBM mouse xenograft model | 50 mg/kg (twice daily) |
Experimental Protocols and Methodologies
The discovery and characterization of this compound involved a series of robust experimental procedures, from high-throughput screening to in vivo tumor modeling. Below are the general methodologies employed.
High-Throughput Chemical Screen
The initial identification of this compound was the result of a large-scale, automated screening of approximately one million small-molecule organic compounds.
Cell Viability and Apoptosis Assays
The efficacy and selectivity of this compound and cthis compound were assessed using cell survival curves on various cell lines, including patient-derived GBM CSCs, human neural progenitor cells, primary human astrocytes, and human lung fibroblasts (HLFs). Apoptosis induction was confirmed by monitoring the cleavage of key apoptotic markers such as caspase 1, caspase 9, caspase 7, and poly(ADP-ribose) polymerase (PARP) over time following compound treatment.
Metabolite Identification
To identify the active form of this compound, Orbitrap Mass Spectrometry-based metabolite identification studies were conducted. GBM CSCs and control primary HLF cells were incubated with this compound, and cell lysates were analyzed at various time points (0, 12, 24, 48 hours) to detect the formation of metabolites like cthis compound selectively in the cancer cells.
Target Engagement and Mechanistic Studies
The interaction between cthis compound and its target, RIPK2, was characterized through in vitro binding experiments. Co-immunoprecipitation assays were utilized to determine how cthis compound treatment alters the interaction of RIPK2 with other proteins, such as TAK1, cIAP1, and cIAP2, thereby elucidating the mechanism of apoptotic induction.
In Vivo Xenograft Mouse Model
The anti-tumor activity of this compound in a living organism was evaluated using a physiologically relevant orthotopic intracranial GBM CSC tumor xenograft mouse model. Patient-derived glioblastoma cells were implanted in the brains of mice. Following tumor establishment, mice were treated with this compound (e.g., 50 mg/kg, twice daily), and tumor growth was monitored and compared to untreated control groups. These experiments demonstrated that this compound significantly suppresses tumor formation and growth in vivo.
Conclusion and Future Directions
This compound represents a novel and promising strategy for the treatment of glioblastoma multiforme. Its unique mechanism of action, involving selective activation within cancer stem cells and subsequent modulation of the RIPK2 signaling pathway to induce apoptosis, sets it apart from current standard-of-care treatments. The potent anti-tumor effects observed in preclinical models, coupled with its selectivity for cancer cells, underscore its potential to reduce tumor recurrence with minimal side effects.
Further development of this compound or similar molecules is warranted. Future research should focus on optimizing its pharmacokinetic properties, conducting further animal testing, and, if successful, moving towards human clinical trials to evaluate its safety and efficacy in patients with glioblastoma.
References
Unraveling the Prodrug Nature of Ripgbm: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of Ripgbm, a promising small molecule prodrug with selective apoptotic activity against glioblastoma multiforme (GBM) cancer stem cells (CSCs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Executive Summary
Glioblastoma multiforme is a devastating and aggressive brain cancer with a grim prognosis. A key challenge in treating GBM is the presence of cancer stem cells, which are resistant to conventional therapies and contribute to tumor recurrence. This compound emerges as a novel therapeutic candidate that selectively targets these CSCs. Its innovative prodrug design allows for conversion to its active form, cthis compound, preferentially within the tumor microenvironment, thereby minimizing off-target effects. This guide elucidates the redox-dependent bioactivation of this compound and the subsequent induction of apoptosis through a unique signaling cascade involving Receptor-Interacting Protein Kinase 2 (RIPK2) and Caspase-1.
The Prodrug Nature of this compound: Selective Bioactivation in GBM Cancer Stem Cells
This compound is a cell type-selective apoptosis-inducing small molecule that functions as a prodrug.[1] Its selective toxicity towards GBM CSCs is attributed to its conversion into the active metabolite, cthis compound (cyclized this compound), a process that occurs preferentially within these malignant cells.[2]
This conversion is a redox-dependent process, likely facilitated by the distinct intracellular environment of GBM CSCs.[2] Metabolite identification studies using Orbitrap Mass Spectrometry revealed that this compound undergoes a significant conversion to a species with a mass loss of 18 (-18 species), consistent with a dehydration event, to form the cyclized imidazolium species cthis compound.[2] This conversion was observed to be approximately 50% in 24 hours within GBM CSCs, while being negligible in normal cells like primary human lung fibroblasts.[2] Although the specific enzyme responsible for this bioactivation has not yet been identified, the process is hypothesized to be dependent on the altered cellular redox potential found in many cancer cells.
Mechanism of Action: cthis compound-Mediated Apoptosis via the RIPK2-Caspase-1 Axis
The active metabolite, cthis compound, is responsible for inducing apoptosis in GBM CSCs. It functions by directly binding to Receptor-Interacting Protein Kinase 2 (RIPK2). This interaction acts as a molecular switch, modulating RIPK2's association with downstream signaling partners.
Specifically, the binding of cthis compound to RIPK2 leads to:
-
Decreased formation of the pro-survival RIPK2/TAK1 complex.
-
Increased formation of a pro-apoptotic RIPK2/Caspase-1 complex.
This shift in protein-protein interactions triggers the activation of Caspase-1, which in turn initiates a downstream caspase cascade, ultimately leading to apoptotic cell death. Evidence for this mechanism includes the observed cleavage of Caspase-1, Caspase-9, Caspase-7, and PARP in a time-dependent manner following cthis compound treatment. Furthermore, the cytotoxic effects of cthis compound can be significantly attenuated by treatment with a pan-caspase inhibitor (Z-VAD) or a Caspase-1 selective inhibitor (Ac-YVAD-CHO).
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and its active metabolite, cthis compound.
Table 1: In Vitro Efficacy of this compound and cthis compound
| Compound | Cell Line | EC50 (nM) | Reference |
| This compound | GBM-1 (GBM CSC) | 220 | |
| This compound | GBM CSCs (general) | ≤500 | |
| cthis compound | GBM-1 (GBM CSC) | 68 |
Table 2: In Vivo Efficacy of this compound in an Orthotopic Intracranial Xenograft Model
| Treatment | Dosage | Outcome | Reference |
| This compound | 50 mg/kg, orally, twice daily | Significantly decreased tumor size |
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Dosing | Reference |
| Brain Cmax | 540 nM | 20 mg/kg, orally | |
| Brain t1/2 | 1.5 h | 20 mg/kg, orally |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound.
LC-MS/MS Method for Prodrug Conversion Analysis
This protocol is designed to quantify the conversion of this compound to cthis compound in cell culture.
1. Sample Preparation:
- Culture GBM CSCs and control cells (e.g., primary human lung fibroblasts) to 80% confluency.
- Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 12, 24, 48 hours).
- At each time point, wash cells twice with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant for analysis.
2. Metabolite Extraction:
- To 100 µL of cell lysate supernatant, add 400 µL of ice-cold methanol to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and dry it under a gentle stream of nitrogen gas or using a vacuum concentrator.
- Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate this compound and cthis compound (e.g., 5% to 95% B over 10 minutes).
- Mass Spectrometer: An Orbitrap mass spectrometer or a triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Data Acquisition: Full scan mode to detect parent ions of this compound and cthis compound, and targeted MS/MS (or product ion scan) to confirm their identities based on fragmentation patterns.
- Quantification: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for accurate quantification, with the use of stable isotope-labeled internal standards if available.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
This protocol details the procedure to investigate the interaction between RIPK2, TAK1, and Caspase-1.
1. Cell Lysis:
- Treat GBM CSCs with cthis compound (e.g., 250 nM) for the desired time.
- Wash cells with ice-cold PBS.
- Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant (cell lysate).
2. Immunoprecipitation:
- Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.
- Centrifuge and collect the supernatant.
- Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-RIPK2 antibody) or an isotype control IgG overnight at 4°C on a rotator.
- Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
3. Washing and Elution:
- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads 3-5 times with ice-cold lysis buffer.
- Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
4. Western Blot Analysis:
- Separate the eluted proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Probe the membrane with primary antibodies against the interacting proteins (e.g., anti-TAK1, anti-Caspase-1).
- Incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Caspase Activity Assay
This protocol describes a colorimetric or fluorometric assay to measure caspase activity.
1. Sample Preparation:
- Treat GBM CSCs with cthis compound (e.g., 250 nM) for various time points.
- Lyse the cells using the lysis buffer provided in a commercial caspase activity assay kit.
- Determine the protein concentration of the cell lysates.
2. Assay Procedure:
- In a 96-well plate, add an equal amount of protein from each sample.
- Add the caspase substrate (e.g., Ac-DEVD-pNA for Caspase-3/7, Ac-YVAD-pNA for Caspase-1) conjugated to a chromophore (pNA) or a fluorophore.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays) using a microplate reader.
- The increase in absorbance or fluorescence is proportional to the caspase activity in the sample.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: this compound activation and downstream signaling pathway in GBM CSCs.
Caption: Experimental workflow for the preclinical evaluation of this compound.
References
The Selective Cytotoxicity of Ripgbm on Glioblastoma Multiforme Cancer Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) stands as the most aggressive and prevalent primary brain tumor, with a dismal prognosis for patients.[1] A key contributor to its therapeutic resistance and high recurrence rates is a subpopulation of cells known as glioblastoma cancer stem cells (CSCs).[1][2] These CSCs possess self-renewal capabilities and are implicated in tumor initiation, maintenance, and resistance to conventional therapies.[2][3] A promising therapeutic strategy, therefore, is the targeted elimination of this resilient cell population. This technical guide delves into the effects of a novel small molecule, Ripgbm, which has demonstrated selective cytotoxicity against GBM CSCs.
This compound was identified through a high-throughput phenotypic screen of approximately one million small molecules. It functions as a prodrug, undergoing a redox-dependent conversion to its active form, cthis compound, preferentially within GBM CSCs. This cell-type-selective bioactivation is a critical aspect of its therapeutic window, sparing non-cancerous cells. The active metabolite, cthis compound, induces apoptosis in a caspase-1-dependent manner by targeting receptor-interacting protein kinase 2 (RIPK2). This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound's activity against GBM CSCs.
Quantitative Data Summary
The efficacy of this compound and its active metabolite, cthis compound, has been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a clear comparison of their potency and selectivity.
| Compound | Cell Line/Type | EC50 (μM) | Notes |
| This compound | GBM-1 (GBM CSC) | 0.22 | Selectively induces apoptosis in GBM CSCs. |
| Human Neural Stem Cells | 1.7 | Demonstrates selectivity for cancer stem cells over normal neural stem cells. | |
| Primary Human Astrocytes | 2.9 | Reduced activity in non-cancerous glial cells. | |
| Primary Human Lung Fibroblasts | 3.5 | Minimal effect on non-brain-derived primary cells. | |
| cthis compound | GBM-1 (GBM CSC) | 0.068 | The active metabolite shows enhanced potency compared to the parent compound. |
| In Vivo Model | Treatment | Dosage | Outcome |
| Orthotopic Intracranial GBM CSC Xenograft (Mouse Model) | This compound | 50 mg/kg, orally, twice daily | Significantly inhibited in vivo tumor formation and decreased tumor size. |
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects through a unique mechanism involving its conversion to cthis compound and subsequent interaction with the RIPK2 signaling pathway. The following diagram illustrates this process.
Caption: this compound is converted to cthis compound in GBM CSCs, which then binds to RIPK2, shifting the balance from a pro-survival to a pro-apoptotic complex, leading to caspase-1-mediated cell death.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound.
Patient-Derived Glioblastoma Cancer Stem Cell (GBM CSC) Culture
-
Source: Freshly resected human GBM tumors.
-
Dissociation: Tumors are mechanically minced and then enzymatically dissociated using a suitable enzyme cocktail (e.g., papain or a collagenase/dispase blend) to obtain a single-cell suspension.
-
Culture Medium: Cells are cultured in a serum-free neural stem cell medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF) to maintain their stem-like state.
-
Culture Conditions: Cells are grown as neurospheres in non-adherent culture flasks or as an adherent monolayer on plates coated with laminin.
-
Characterization: The GBM CSC phenotype is confirmed by the expression of stem cell markers such as SOX2 and Nestin, and their ability to differentiate into glial and neuronal lineages.
High-Throughput Screening for Small Molecules Targeting GBM CSCs
-
Assay Principle: A luciferase-based cell viability assay is used to screen for compounds that induce cell death in GBM CSCs.
-
Cell Plating: GBM CSCs are seeded into 384-well plates.
-
Compound Addition: A large library of small molecules (e.g., ~1 million compounds) is added to the wells at a defined concentration.
-
Incubation: Plates are incubated for a specified period (e.g., 96 hours) to allow for compound-induced effects.
-
Viability Measurement: A luciferase-based reagent (e.g., CellTiter-Glo®) is added to each well, and the resulting luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
Hit Identification: Compounds that significantly reduce luminescence compared to control wells are identified as "hits."
Caption: Workflow for the high-throughput screening to identify compounds cytotoxic to GBM CSCs.
Apoptosis Assays
-
Immunofluorescence for Cleaved Caspase-3:
-
GBM CSCs are seeded on coverslips and treated with this compound or a vehicle control.
-
After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with a serum-containing buffer.
-
Cells are then incubated with a primary antibody specific for cleaved caspase-3.
-
Following washes, a fluorescently labeled secondary antibody is added.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted, and images are acquired using a fluorescence microscope to visualize apoptotic cells.
-
-
Caspase-1 Activity Assay:
-
GBM CSCs are treated with this compound or a vehicle control.
-
Cell lysates are prepared, and protein concentration is determined.
-
A commercially available caspase-1 activity assay kit is used, which typically employs a specific caspase-1 substrate linked to a fluorophore or a colorimetric reporter.
-
The cleavage of the substrate by active caspase-1 in the cell lysate results in a fluorescent or colorimetric signal that is measured using a plate reader.
-
In Vivo Orthotopic Intracranial Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., nu/nu mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation:
-
Patient-derived GBM CSCs, engineered to express a fluorescent protein for tracking (e.g., IRFP 720), are harvested.
-
Mice are anesthetized, and a small burr hole is drilled in the skull at specific stereotactic coordinates corresponding to the desired brain region (e.g., the striatum).
-
A specific number of GBM CSCs (e.g., 1 x 10^5 cells) in a small volume of sterile saline or media are slowly injected into the brain parenchyma using a microsyringe.
-
-
This compound Administration:
-
After a period to allow for tumor engraftment, mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally (e.g., by gavage) at a specified dose and frequency (e.g., 50 mg/kg, twice daily).
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored non-invasively over time using an appropriate imaging modality (e.g., fluorescence molecular tomography for fluorescently labeled cells).
-
At the end of the study, mice are euthanized, and brains are harvested for histological analysis (e.g., H&E staining) to confirm tumor presence and assess its size and characteristics.
-
Caption: Experimental workflow for the in vivo evaluation of this compound in a GBM CSC intracranial xenograft mouse model.
Conclusion
This compound represents a significant advancement in the search for targeted therapies for glioblastoma multiforme. Its novel mechanism of action, involving selective bioactivation within GBM CSCs and subsequent induction of RIPK2- and caspase-1-dependent apoptosis, offers a promising strategy to overcome the therapeutic resistance of this challenging disease. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and build upon these findings. Future research may focus on elucidating the precise enzymes responsible for this compound's conversion to cthis compound, optimizing its pharmacokinetic properties, and exploring its potential in combination with other therapeutic modalities to improve outcomes for GBM patients.
References
In-Depth Technical Guide to Ripgbm: A Novel Apoptosis Inducer in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. A significant hurdle in developing effective therapies is the presence of glioblastoma cancer stem cells (CSCs), a subpopulation of cells responsible for tumor initiation, maintenance, and resistance to conventional treatments. This technical guide provides a comprehensive overview of Ripgbm, a novel small molecule that selectively induces apoptosis in GBM CSCs. This document details its molecular structure, physicochemical properties, and mechanism of action. Furthermore, it outlines key experimental protocols for its evaluation and visualizes its core signaling pathway, offering a valuable resource for researchers in oncology and drug development.
Molecular Structure and Properties
This compound is a prodrug that undergoes intracellular conversion to its active metabolite, cthis compound (cyclized this compound), selectively within GBM CSCs. This selectivity is believed to be, at least in part, due to a redox-dependent bioactivation process that is more prevalent in these cancer stem cells.
Chemical and Physical Properties
The key molecular and physical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | N-[1,4-dihydro-1,4-dioxo-3-[(phenylmethyl)amino]-2-naphthalenyl]-N-[(4-fluorophenyl)methyl]-acetamide |
| Molecular Formula | C₂₆H₂₁FN₂O₃[1][2] |
| Formula Weight | 428.5 g/mol [1] |
| CAS Number | 355406-76-7[1] |
| Appearance | Crystalline solid[1] |
| Solubility | Soluble in DMSO and Ethanol |
| Purity | ≥98% |
Bioactivity and Selectivity
This compound demonstrates potent and selective induction of apoptosis in GBM CSCs. Its efficacy is significantly higher than the standard-of-care chemotherapy for glioblastoma, temozolomide. The table below summarizes the key bioactivity data.
| Parameter | Cell Line/Model | Value | Reference |
| EC₅₀ (Apoptosis Induction) | GBM CSCs | ≤500 nM | |
| EC₅₀ (Cell Survival) | GBM-1 (GBM CSCs) | 0.22 µM | |
| EC₅₀ (Cell Survival) | Human Neural Stem Cells | 1.7 µM | |
| EC₅₀ (Cell Survival) | Primary Human Astrocytes | 2.9 µM | |
| EC₅₀ (Cell Survival) | Primary Human Lung Fibroblasts | 3.5 µM | |
| In Vivo Efficacy | GBM Mouse Xenograft Model | Reduces tumor growth (50 mg/kg, twice daily) |
Mechanism of Action: A Pro-Apoptotic Molecular Switch
This compound exerts its anti-cancer effects through its active metabolite, cthis compound. cthis compound functions as a molecular switch by directly binding to Receptor-Interacting Protein Kinase 2 (RIPK2). This interaction remodels the RIPK2 signaling complex, shifting the balance from a pro-survival to a pro-apoptotic state.
Specifically, the binding of cthis compound to RIPK2 leads to:
-
A decrease in the formation of the pro-survival RIPK2/TAK1 complex.
-
An increase in the formation of a pro-apoptotic RIPK2/Caspase-1 complex.
This increased association with Caspase-1 leads to its activation, initiating a caspase-dependent apoptotic cascade that results in the selective death of GBM CSCs.
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound and its active metabolite cthis compound.
References
The Role of cRIPGBM in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. A subpopulation of glioblastoma cancer stem cells (CSCs) is thought to be a key driver of tumor initiation, therapeutic resistance, and recurrence.[1] A promising therapeutic strategy involves the targeted induction of apoptosis in these CSCs. This guide provides an in-depth technical overview of a novel pro-apoptotic molecule, cRIPGBM, and its mechanism of action in selectively inducing apoptosis in GBM CSCs. cthis compound is a cyclized derivative of the parent compound this compound, which has demonstrated significant anti-tumor activity in preclinical models.[2][3]
Mechanism of Action: The cthis compound-Induced Apoptotic Pathway
cthis compound exerts its pro-apoptotic effects by modulating the function of Receptor-Interacting Protein Kinase 2 (RIPK2), a key regulator of cell survival and death pathways.[2][4] In normal physiological conditions, RIPK2 can form a pro-survival complex with TAK1. However, cthis compound acts as a molecular switch, altering the protein-protein interactions of RIPK2 to favor a pro-apoptotic signaling cascade.
The binding of cthis compound to the kinase domain of RIPK2 disrupts the formation of the pro-survival RIPK2/TAK1 complex. This event promotes the recruitment of caspase 1 to RIPK2, forming a pro-apoptotic RIPK2/caspase 1 complex. The formation of this complex leads to the activation of caspase 1, which then initiates a downstream caspase cascade, ultimately leading to programmed cell death.
This cascade involves the activation of executioner caspases, including caspase 7 and caspase 9, and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. The entire process is caspase-dependent, as evidenced by the significant reduction in cthis compound-induced cell death in the presence of a pan-caspase inhibitor, Z-VAD-FMK.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the pro-apoptotic activity of cthis compound and its parent compound, this compound.
| Compound | Cell Line | EC50 (nM) | Treatment Duration (h) |
| cthis compound | GBM-1 | 68 | 48 |
| This compound | GBM-1 | 220 | 48 |
| Table 1: Comparative EC50 values of cthis compound and this compound in GBM-1 cancer stem cells. |
| Treatment | Cell Line | Parameter Measured | Effect |
| cthis compound (250 nM) | GBM-1 | Caspase 1, 7, 9, PARP | Time-dependent cleavage |
| cthis compound + Z-VAD-FMK (20 µM) | GBM-1 | Cell Death | Significantly reduced |
| cthis compound + Ac-YVAD-CHO (20 µM) | GBM-1 | Caspase 9 Cleavage | Reduced |
| shRNA-mediated RIPK2 knockdown + cthis compound | GBM-1 | Caspase 3/7 Activation | Significantly decreased |
| Table 2: Summary of experimental results demonstrating the mechanism of cthis compound-induced apoptosis. |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the study of cthis compound are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Co-Immunoprecipitation (Co-IP) of RIPK2
This protocol is designed to assess the interaction between RIPK2 and other proteins, such as TAK1 and caspase 1, in response to cthis compound treatment.
Materials:
-
GBM-1 CSCs
-
cthis compound
-
IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors)
-
Anti-RIPK2 antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Treatment and Lysis:
-
Treat GBM-1 CSCs with cthis compound (e.g., 250 nM) for the desired time (e.g., 6 hours).
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in IP Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-RIPK2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for an additional 2-4 hours.
-
-
Washing and Elution:
-
Pellet the beads and wash three times with Wash Buffer.
-
Elute the protein complexes by boiling the beads in Elution Buffer for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against TAK1 and caspase 1.
-
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
GBM-1 CSCs
-
cthis compound
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed GBM-1 CSCs in a white-walled 96-well plate.
-
Treat cells with various concentrations of cthis compound or vehicle control.
-
-
Assay Protocol:
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix the contents on a plate shaker for 2 minutes.
-
Incubate at room temperature for 1-2 hours to stabilize the luminescent signal.
-
-
Measurement:
-
Measure luminescence using a luminometer. The signal is proportional to the amount of caspase 3/7 activity.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
GBM-1 CSCs grown on coverslips
-
cthis compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation:
-
Treat GBM-1 CSCs with cthis compound.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
TUNEL Staining:
-
Wash with PBS and incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
-
Visualization:
-
Wash the cells and mount the coverslips on microscope slides.
-
Visualize the stained cells using a fluorescence microscope. Apoptotic cells will exhibit nuclear fluorescence.
-
Conclusion
cthis compound represents a promising therapeutic agent for glioblastoma by selectively inducing apoptosis in cancer stem cells. Its mechanism of action, centered on the modulation of RIPK2 signaling, offers a novel target for drug development. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance novel therapies for this devastating disease. Further investigation into the in vivo efficacy and safety profile of cthis compound and its analogs is warranted to translate these preclinical findings into clinical applications.
References
The Molecular Hijacking of RIPK2 by Ripgbm: A Targeted Strategy Against Glioblastoma
An In-depth Technical Guide on the Interaction Between Ripgbm and Receptor-Interacting Protein Kinase 2 (RIPK2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat human cancers, largely due to a subpopulation of therapy-resistant cancer stem cells (CSCs). A promising therapeutic avenue has emerged with the discovery of this compound, a small molecule that selectively induces apoptosis in GBM CSCs. This technical guide delineates the mechanism of action of this compound, focusing on its intricate interaction with the key signaling adaptor, Receptor-Interacting Protein Kinase 2 (RIPK2). This compound functions as a prodrug, undergoing intracellular conversion to its active form, cthis compound, which directly engages the kinase domain of RIPK2. This binding event subverts the canonical pro-survival signaling of RIPK2, instigating a pro-apoptotic cascade through the formation of a RIPK2/caspase 1 complex. This guide provides a comprehensive overview of the signaling pathways, quantitative interaction data, and detailed experimental methodologies relevant to the study of the this compound-RIPK2 axis, offering a valuable resource for researchers in oncology and drug development.
Introduction to this compound and RIPK2
This compound is a novel, orally bioavailable small molecule identified through high-throughput screening for its potent and selective cytotoxic activity against glioblastoma multiforme (GBM) cancer stem cells (CSCs). It functions as a prodrug, demonstrating enhanced selectivity for cancer cells.[1]
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine/tyrosine kinase that plays a pivotal role in the innate immune system.[2][3] It is a key downstream signaling molecule for the Nucleotide-binding oligomerization domain-like receptors (NLRs), NOD1 and NOD2.[2] Upon activation by bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to its ubiquitination and subsequent activation of the NF-κB and MAPK signaling pathways, culminating in the production of pro-inflammatory cytokines. Beyond its role in immunity, RIPK2 has been implicated in other cellular processes, including apoptosis and tumorigenesis.
The this compound-RIPK2 Interaction: A Molecular Switch from Survival to Apoptosis
The therapeutic efficacy of this compound in glioblastoma is predicated on its selective conversion to the active metabolite, cthis compound , within GBM CSCs. This conversion is a critical step, as cthis compound, not the parent compound, is responsible for the direct interaction with RIPK2.
The binding of cthis compound to the kinase domain of RIPK2 induces a conformational change that fundamentally alters its signaling output. Instead of promoting the canonical pro-survival pathway through the recruitment of TAK1, the cthis compound-bound RIPK2 preferentially associates with caspase 1. This novel interaction leads to the activation of a caspase 1-mediated apoptotic cascade, resulting in the selective elimination of GBM CSCs.
Signaling Pathway Diagrams
Caption: Canonical RIPK2 Signaling Pathway in Innate Immunity.
Caption: this compound-Induced Apoptotic Signaling via RIPK2 Modulation.
Quantitative Data on this compound-RIPK2 Interaction
The interaction between cthis compound and RIPK2, as well as the cellular effects of this compound and cthis compound, have been quantified in several studies. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of cthis compound to RIPK2
| Compound | Target | Method | Apparent Dissociation Constant (Kd) | Reference |
| cthis compound | Full-length RIPK2 | In vitro binding assay | ~2.3 µM |
Table 2: In Vitro Efficacy of this compound and cthis compound in Glioblastoma Cancer Stem Cells (CSCs)
| Compound | Cell Line | Assay | EC50 | Reference |
| This compound | GBM-1 (GBM CSC) | Cell Survival | 220 nM | |
| cthis compound | GBM-1 (GBM CSC) | Cell Survival | 68 nM | |
| This compound | GBM CSCs (panel) | Apoptosis Induction | ≤500 nM |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Dosing | Model | Reference |
| Brain Cmax | 540 nM | 20 mg/kg (oral) | Mouse | |
| Brain t1/2 | 1.5 h | 20 mg/kg (oral) | Mouse | |
| Brain-to-Plasma Ratio | 0.319 | Not specified | Mouse |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the interaction between this compound and RIPK2.
In Vitro Binding Assay for cthis compound and RIPK2
This protocol is designed to quantify the direct interaction between cthis compound and purified recombinant RIPK2 protein.
Objective: To determine the binding affinity (Kd) of cthis compound for RIPK2.
Materials:
-
Purified recombinant full-length human RIPK2 protein.
-
cthis compound-PAP (a photoaffinity probe derivative of cthis compound).
-
cthis compound (for competition assay).
-
Appropriate binding buffer (e.g., PBS with 0.1% BSA).
-
96-well microplates.
-
Plate reader for signal detection (e.g., fluorescence or luminescence).
Procedure:
-
Protein Immobilization: Coat the wells of a 96-well plate with purified recombinant RIPK2 protein at a concentration of 1-5 µg/mL in a suitable buffer. Incubate overnight at 4°C.
-
Blocking: Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Binding Reaction:
-
For saturation binding: Add increasing concentrations of cthis compound-PAP to the wells.
-
For competition binding: Add a fixed concentration of cthis compound-PAP along with increasing concentrations of unlabeled cthis compound.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the wells extensively with wash buffer to remove unbound ligand.
-
Signal Detection: Add a detection reagent appropriate for the tag on the cthis compound-PAP probe (e.g., streptavidin-HRP for a biotinylated probe followed by a chemiluminescent substrate).
-
Data Analysis: Measure the signal using a plate reader. For saturation binding, plot the signal against the concentration of cthis compound-PAP and fit the data to a one-site binding model to determine the Kd. For competition binding, plot the signal against the concentration of cthis compound and fit to a competition binding equation to determine the IC50, from which the Ki can be calculated.
Co-Immunoprecipitation (Co-IP) for RIPK2 Interaction Partners
This protocol is used to demonstrate the association of RIPK2 with TAK1 or caspase 1 in cells treated with cthis compound.
Objective: To determine if cthis compound treatment alters the protein-protein interactions of RIPK2.
Materials:
-
GBM CSCs.
-
cthis compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against RIPK2 for immunoprecipitation.
-
Protein A/G agarose or magnetic beads.
-
Antibodies against TAK1 and caspase 1 for western blotting.
-
SDS-PAGE gels and western blotting apparatus.
Procedure:
-
Cell Treatment: Culture GBM CSCs and treat with either vehicle (DMSO) or cthis compound for the desired time (e.g., 6 hours).
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Pre-clearing: Centrifuge the lysates to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Add the anti-RIPK2 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against RIPK2, TAK1, and caspase 1.
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands. An increase in the caspase 1 signal and a decrease in the TAK1 signal in the cthis compound-treated sample compared to the control indicates a shift in RIPK2 binding partners.
Experimental Workflow Diagram
Caption: Workflow for Characterizing this compound-RIPK2 Interaction.
Conclusion and Future Directions
The interaction between this compound and RIPK2 represents a paradigm of targeted cancer therapy, where a deep understanding of molecular signaling pathways enables the rational design of drugs that selectively eliminate cancer cells. The conversion of this compound to its active form cthis compound within GBM CSCs, followed by the hijacking of RIPK2 to induce apoptosis, is a highly specific and potent anti-cancer mechanism.
Future research should focus on several key areas:
-
Structural Elucidation: Determining the co-crystal structure of cthis compound bound to the RIPK2 kinase domain will provide invaluable insights for structure-based drug design and the development of next-generation this compound analogs with improved potency and pharmacokinetic profiles.
-
Biomarker Discovery: Identifying biomarkers that predict the selective conversion of this compound to cthis compound in tumors will be crucial for patient stratification in future clinical trials.
-
Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care treatments for GBM, such as temozolomide and radiation, could lead to more effective therapeutic regimens.
-
Exploration in Other Cancers: Given the role of RIPK2 in various inflammatory and cancerous conditions, the therapeutic potential of this compound and similar molecules should be explored in other malignancies where RIPK2 signaling is dysregulated.
References
- 1. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Initial Findings on RIPGBM: A Technical Overview for Cancer Researchers
LA JOLLA, CA – Scientists at Scripps Research have identified a novel small molecule, designated RIPGBM, that demonstrates potent and selective efficacy against glioblastoma multiforme (GBM), the most aggressive form of primary brain cancer. Initial findings indicate that this compound selectively induces apoptosis in patient-derived glioblastoma stem-like cells (CSCs), a cell population implicated in tumor initiation, therapeutic resistance, and recurrence.[1][2] This technical guide provides an in-depth summary of the foundational research on this compound, tailored for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of this compound, highlighting its potency and selectivity.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Description | EC50 (µM) of this compound |
| GBM-1 | Glioblastoma Cancer Stem Cells | ~1 |
| Human NPCs | Normal Human Neural Progenitor Cells | >25 |
| Primary Human Astrocytes | Normal Human Astrocytes | >25 |
| Primary HLFs | Human Lung Fibroblasts | >25 |
Table 2: In Vivo Efficacy of this compound in an Orthotopic Intracranial Xenograft Model
| Treatment Group | Dosing Regimen | Endpoint | Tumor Size (Normalized) | Statistical Significance |
| Vehicle | N/A | Week 5 | ~1.0 | N/A |
| This compound | 50 mg/kg, twice daily (oral) | Week 5 | Significantly Reduced | P < 0.05, *P < 0.01 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial findings are provided below.
Glioblastoma Cancer Stem Cell (CSC) Culture
Patient-derived GBM CSCs were cultured under conditions that maintain their stem-like characteristics.
-
Tissue Processing: De-identified GBM tumor samples were obtained from patients with informed consent. The tissue was mechanically dissociated and enzymatically digested to obtain a single-cell suspension.
-
Culture Medium: Cells were maintained in a serum-free Neurobasal medium supplemented with N2, B27, human basic FGF (20 ng/mL), and EGF (20 ng/mL).
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2. For neurosphere formation, cells were plated in ultra-low attachment culture dishes. For adherent cultures, an adapted system was used.
High-Throughput Screening for Selective Apoptosis Inducers
A large-scale screen of approximately 10^6 small molecules was conducted to identify compounds that selectively induce cell death in GBM CSCs.
-
Cell Plating: Patient-derived GBM CSCs and normal human neural progenitor cells (NPCs) were plated in 384-well microplates.
-
Compound Treatment: A library of small molecules was added to the wells at a final concentration of 1 µM.
-
Viability Assay: After a 96-hour incubation period, cell viability was assessed using a suitable assay (e.g., CellTiter-Glo).
-
Hit Identification: Compounds that selectively reduced the viability of GBM CSCs while having minimal effect on NPCs were identified as primary hits.
Orthotopic Intracranial GBM CSC Tumor Xenograft Model
The in vivo efficacy of this compound was evaluated in a mouse model that recapitulates human glioblastoma.
-
Cell Preparation: GBM39 patient-derived neurosphere cells were engineered to stably express a near-infrared fluorescent protein (IRFP 720) for in vivo imaging.
-
Animal Model: 5-week-old immunodeficient (nu/nu) mice were used for the study.
-
Intracranial Injection: A stereotactic apparatus was used to inject the engineered GBM CSCs into the brains of the mice.
-
Treatment: Following tumor establishment, mice were randomized into two groups and treated with either vehicle or this compound (50 mg/kg) administered orally twice daily.
-
Tumor Growth Monitoring: Tumor growth was monitored weekly using fluorescence molecular tomography (FMT).
Visualizations
This compound Experimental Workflow
Caption: High-level overview of the experimental workflow for the discovery and initial validation of this compound.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis in glioblastoma cancer stem cells.
References
Methodological & Application
Application Notes and Protocols for Ripgbm in Glioblastoma Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is a highly aggressive and lethal form of brain cancer, with limited effective treatment options. A key challenge in treating GBM is the presence of glioblastoma stem-like cells (GSCs), which are resistant to conventional therapies and contribute to tumor recurrence.[1] Ripgbm is a novel small molecule that has emerged as a promising therapeutic agent for GBM.[1] It acts as a prodrug, selectively converting to its active form, cthis compound, within GBM cells.[2] This targeted activation leads to the induction of apoptosis in GSCs, while sparing normal brain cells, offering a potentially more effective and less toxic treatment strategy.[2][3]
This document provides detailed application notes and protocols for the use of this compound in glioblastoma cell cultures, intended to guide researchers in the evaluation of its efficacy and mechanism of action.
Mechanism of Action
This compound exerts its cytotoxic effects through a unique mechanism of action that hinges on its selective conversion to cthis compound within glioblastoma cells. cthis compound then directly interacts with Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling protein. This interaction modulates RIPK2's associations with other proteins, leading to a pro-apoptotic signaling cascade. Specifically, cthis compound binding to RIPK2 disrupts the pro-survival RIPK2/TAK1 complex and promotes the formation of a pro-apoptotic RIPK2/caspase-1 complex. The activation of caspase-1 initiates a downstream cascade of other caspases, ultimately leading to programmed cell death, or apoptosis.
Signaling Pathway of this compound/cthis compound in Glioblastoma
Caption: this compound is converted to cthis compound in glioblastoma cells, which binds to RIPK2, inhibiting pro-survival signaling and promoting pro-apoptotic signaling through caspase-1 activation.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound and its active metabolite, cthis compound, in various glioblastoma cell lines and control cells.
Table 1: EC50 Values of this compound in Glioblastoma and Control Cell Lines
| Cell Line | Cell Type | EC50 (µM) |
| GBM-1 | Glioblastoma Stem Cell | 0.22 |
| GBM-39 | Glioblastoma Stem Cell | ≤0.5 |
| Human Neural Stem Cells | Control | 1.7 |
| Primary Human Astrocytes | Control | 2.9 |
| Primary Human Lung Fibroblasts | Control | 3.5 |
Table 2: EC50 Values of cthis compound in Glioblastoma and Control Cell Lines
| Cell Line | Cell Type | EC50 (nM) |
| GBM-1 | Glioblastoma Stem Cell | 68 |
| Human NPCs | Control | >1000 |
| Primary Human Astrocytes | Control | >1000 |
| HLFs | Control | >1000 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on glioblastoma cell cultures.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound's effect on glioblastoma cells.
Glioblastoma Cell Culture
This protocol outlines the general procedure for culturing primary human glioblastoma cells.
Materials:
-
Freshly resected human glioblastoma tissue or patient-derived xenograft (PDX) material
-
Dulbecco's Modified Eagle Medium (DMEM)/F-12
-
B-27 Supplement
-
N-2 Supplement
-
Human recombinant epidermal growth factor (EGF)
-
Human recombinant basic fibroblast growth factor (bFGF)
-
Penicillin-Streptomycin solution
-
Accutase
-
Phosphate-buffered saline (PBS)
-
Tissue culture flasks/plates
Protocol:
-
Obtain fresh glioblastoma tissue in accordance with appropriate ethical guidelines.
-
Mechanically dissociate the tissue into smaller pieces using sterile scalpels.
-
Enzymatically digest the tissue fragments using a suitable dissociation reagent like Accutase or a papain solution at 37°C for an appropriate duration.
-
Neutralize the dissociation reagent with culture medium and filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete GSC medium (DMEM/F-12 supplemented with B-27, N-2, EGF, bFGF, and Penicillin-Streptomycin).
-
Culture the cells in T25 or T75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days and subculture the cells when they reach 80-90% confluency.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on glioblastoma cells.
Materials:
-
Glioblastoma cells
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value of this compound.
Caspase-1 Activity Assay
This protocol measures the activity of caspase-1, a key enzyme in the this compound-induced apoptotic pathway.
Materials:
-
Glioblastoma cells
-
This compound
-
Lysis buffer
-
Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorometric substrate)
-
Caspase-1 inhibitor (as a negative control)
-
96-well plate (black or clear, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
-
Commercially available caspase-1 activity assay kits (e.g., Caspase-Glo® 1 Assay) are recommended for ease of use and reproducibility.
Protocol (General Steps, refer to kit-specific instructions):
-
Seed and treat glioblastoma cells with this compound as described in the MTT assay protocol.
-
After the treatment period, lyse the cells according to the assay kit's instructions to release cellular contents, including active caspases.
-
Add the caspase-1 substrate to the cell lysates. The substrate is cleaved by active caspase-1, generating a colorimetric or fluorescent signal.
-
Incubate the reaction for the recommended time at the specified temperature.
-
Measure the signal using a microplate reader at the appropriate wavelength.
-
Include a negative control with a caspase-1 inhibitor to confirm the specificity of the signal.
-
Quantify the caspase-1 activity relative to the untreated control to determine the effect of this compound on this key apoptotic enzyme.
References
Application Notes and Protocols for Ripgbm in Mouse Models of Glioblastoma
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. A subpopulation of cells within these tumors, known as glioblastoma cancer stem cells (CSCs), are thought to drive tumor initiation, progression, and therapeutic resistance.[1][2] Ripgbm is a novel small molecule that has demonstrated selective induction of apoptosis in patient-derived GBM CSCs, presenting a promising therapeutic avenue.[1][2] This document provides detailed application notes and protocols for the dosage and administration of this compound in preclinical mouse models of GBM based on published research.
This compound functions as a prodrug that is selectively converted to its active metabolite, cthis compound, within GBM CSCs. This selectivity is attributed to a redox-dependent process that appears to be specific to the tumor stem cells. The active compound, cthis compound, then induces apoptosis by binding to receptor-interacting protein kinase 2 (RIPK2). This interaction modulates the formation of RIPK2 complexes, favoring a pro-apoptotic RIPK2/caspase 1 complex over a pro-survival RIPK2/TAK1 complex, ultimately leading to caspase-1-mediated cell death. Preclinical studies have shown that oral administration of this compound significantly inhibits tumor growth in an orthotopic intracranial GBM xenograft mouse model.
Quantitative Data Summary
The following tables summarize the key quantitative data for the use of this compound in a mouse model of GBM.
Table 1: this compound Dosage and Administration in a GBM Xenograft Mouse Model
| Parameter | Value | Reference |
| Drug | This compound | |
| Dose | 50 mg/kg | |
| Administration Route | Oral (p.o.) | |
| Frequency | Twice daily | |
| Vehicle | Not explicitly stated, but compatible with oral gavage. | |
| Animal Model | 5-week-old nu/nu mice | |
| Tumor Model | Orthotopic intracranial xenograft | |
| Cell Line | GBM39 patient-derived neurospheres (engineered to express IRFP 720) | |
| Treatment Duration | Up to 5 weeks | |
| Observed Efficacy | Significant inhibition of tumor growth |
Table 2: In Vitro Potency of this compound and its Metabolite cthis compound
| Compound | Cell Line | EC50 | Reference |
| This compound | GBM-1 CSCs | 220 nM | |
| This compound | Human Neural Stem Cells | 1.7 µM | |
| This compound | Primary Human Astrocytes | 2.9 µM | |
| This compound | Primary Human Lung Fibroblasts | 3.5 µM | |
| cthis compound | GBM-1 CSCs | 68 nM |
Experimental Protocols
This section provides a detailed methodology for evaluating the efficacy of this compound in an orthotopic mouse model of GBM.
Protocol 1: Orthotopic Intracranial Xenograft Model and this compound Treatment
1. Cell Culture:
- Culture patient-derived GBM neurospheres (e.g., GBM39) in appropriate stem cell media.
- For in vivo imaging, transduce cells to stably express a fluorescent protein such as IRFP 720.
2. Animal Model:
- Use immunodeficient mice (e.g., 5-week-old nu/nu mice) to prevent rejection of human tumor xenografts.
- Acclimatize animals for at least one week before any experimental procedures.
3. Intracranial Tumor Cell Implantation:
- Anesthetize the mouse using an appropriate anesthetic agent.
- Secure the mouse in a stereotactic frame.
- Create a small burr hole in the skull at the desired coordinates for intracranial injection.
- Using a Hamilton syringe, slowly inject the GBM neurosphere cells (e.g., 5 x 10^3 cells in 4 µL of appropriate media) into the brain parenchyma.
- Withdraw the needle slowly and suture the scalp incision.
- Provide post-operative care, including analgesics.
4. Tumor Growth Monitoring:
- Monitor tumor growth non-invasively using an appropriate imaging modality corresponding to the reporter expressed by the tumor cells (e.g., Fluorescence Molecular Tomography for IRFP 720).
- Begin imaging approximately 9 days post-implantation to confirm tumor establishment and randomize mice into treatment groups.
5. This compound Formulation and Administration:
- Prepare a formulation of this compound suitable for oral administration (e.g., suspension in a vehicle such as 0.5% methylcellulose).
- Administer this compound orally at a dose of 50 mg/kg twice daily.
- Administer the vehicle solution to the control group following the same schedule.
6. Efficacy Assessment:
- Continue treatment and monitor tumor growth via imaging at regular intervals (e.g., weekly) for the duration of the study (e.g., 5 weeks).
- Monitor animal health and body weight regularly.
- At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
- Harvest the brains and perform histological analysis (e.g., H&E staining) to confirm tumor size and morphology.
7. Toxicity Assessment (Optional):
- In a separate cohort of non-tumor-bearing mice, administer this compound at various doses (e.g., up to 100 mg/kg twice daily) for a defined period (e.g., 1 week).
- Monitor for signs of toxicity, including body weight loss.
- At the end of the study, collect blood for hematology and blood chemistry analysis and perform a gross anatomical examination.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound signaling pathway in GBM cancer stem cells.
Caption: Experimental workflow for this compound efficacy testing.
References
Application Notes and Protocols for Ripotrectinib (Ripgbm) in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Ripotrectinib (also known as TPX-0005), a potent tyrosine kinase inhibitor (TKI), in common laboratory experiments. Ripotrectinib is a next-generation inhibitor targeting ROS1, TRK (A, B, C), and ALK kinases and their various mutations.[1][2]
Mechanism of Action
Ripotrectinib is an ATP-competitive inhibitor that binds to the ATP-binding pocket of ROS1, TRK, and ALK kinases.[1] This inhibition prevents the phosphorylation and activation of these kinases, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways.[1] A key feature of Ripotrectinib is its macrocyclic structure, which allows it to overcome resistance conferred by solvent front mutations in these kinases, a common mechanism of resistance to other TKIs.
Quantitative Data Summary
The following tables summarize the in vitro potency of Ripotrectinib against various kinases and its anti-proliferative activity in different cancer cell lines.
Table 1: Ripotrectinib Kinase Inhibition (IC50 Values)
| Target Kinase | IC50 (nM) |
| ROS1 (Wild-Type) | 0.07 |
| TRKA (Wild-Type) | 0.83 |
| TRKB (Wild-Type) | 0.05 |
| TRKC (Wild-Type) | 0.1 |
| ALK (Wild-Type) | 1.01 |
| ALK (G1202R Mutant) | 1.26 |
| ALK (L1196M Mutant) | 1.08 |
| JAK2 | 1.04 |
| LYN | 1.66 |
| Src | 5.3 |
| FAK | 6.96 |
Data sourced from MedChemExpress and Cancer Discovery publications.[2]
Table 2: Ripotrectinib Anti-proliferative Activity in Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Target | IC50 (µM) |
| PC9 | EGFR-mutant NSCLC | EGFR | 1.00 |
| H1975 | EGFR-mutant NSCLC | EGFR | 1.00 |
| HCC4006 | EGFR-mutant NSCLC | EGFR | 1.48 |
| HCC827 | EGFR-mutant NSCLC | EGFR | 0.43 |
Data sourced from MedChemExpress.
Experimental Protocols
Preparation of Ripotrectinib Stock Solutions
Materials:
-
Ripotrectinib (TPX-0005) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional)
Protocol:
-
Safety Precautions: Handle Ripotrectinib powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.
-
Stock Solution Preparation (10 mM in DMSO):
-
Aseptically weigh the required amount of Ripotrectinib powder. The molecular weight of Ripotrectinib is 355.37 g/mol . To prepare a 10 mM stock solution, dissolve 3.55 mg of Ripotrectinib in 1 mL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the Ripotrectinib powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Sterilization (Optional): For cell culture applications, the stock solution can be sterilized by filtering through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
-
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from a study published in Cancer Discovery.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
384-well white, clear-bottom tissue culture plates
-
Ripotrectinib stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 2,000 cells per well in a 384-well plate in a final volume of 50 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Ripotrectinib in cell culture medium from the 10 mM DMSO stock solution. Ensure the final DMSO concentration in the wells is ≤ 0.1% to avoid solvent toxicity.
-
Add the desired concentrations of Ripotrectinib to the wells. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (50 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the Ripotrectinib concentration and use a non-linear regression model to determine the IC50 value.
-
Western Blotting for Downstream Signaling
This protocol provides a general framework for assessing the effect of Ripotrectinib on the phosphorylation of downstream signaling proteins.
Materials:
-
Cancer cell lines
-
6-well tissue culture plates
-
Ripotrectinib stock solution (10 mM in DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-phospho-ROS1, anti-phospho-TRK, anti-phospho-AKT, anti-phospho-ERK, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Ripotrectinib for a specified duration (e.g., 4 hours, as used in a Cancer Discovery study for cellular phosphorylation assays).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of Ripotrectinib against a specific kinase. For a more specific and high-throughput method, consider using platforms like the NanoBRET™ Target Engagement Intracellular Kinase Assay.
Materials:
-
Recombinant kinase (e.g., ALK, ROS1, TRK)
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Ripotrectinib stock solution
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
-
96-well plates
-
Plate reader
Protocol:
-
Assay Setup:
-
Prepare serial dilutions of Ripotrectinib in kinase reaction buffer.
-
In a 96-well plate, add the recombinant kinase, the kinase-specific substrate, and the Ripotrectinib dilutions.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each Ripotrectinib concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Ripotrectinib concentration.
-
Visualizations
Caption: Ripotrectinib inhibits ROS1/ALK/TRK signaling pathways.
Caption: Workflow for preparing Ripotrectinib stock solutions.
Caption: Experimental workflow for a cell viability assay.
References
Application Notes and Protocols: Targeting Cancer Stem-like Cells with Ripgbm
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) is a highly aggressive and the most common primary brain tumor, characterized by a dismal prognosis. A key factor contributing to its therapeutic resistance and high recurrence rates is the presence of a subpopulation of cancer stem-like cells (CSCs). These GBM CSCs possess self-renewal capabilities, multi-lineage differentiation potential, and are intrinsically resistant to conventional therapies. Therefore, targeting this cellular population is a critical strategy for developing more effective treatments for GBM. Ripgbm, a small molecule identified through a cell-based chemical screen, has emerged as a promising agent that selectively induces apoptosis in GBM CSCs.[1][2] This document provides detailed application notes and protocols for researchers interested in utilizing this compound for preclinical studies targeting cancer stem-like cells.
Mechanism of Action
This compound functions as a prodrug that is selectively activated within GBM CSCs. The unique redox environment of these cells is thought to facilitate the conversion of this compound into its active form, cthis compound.[3] cthis compound then exerts its pro-apoptotic effect by modulating the function of Receptor-Interacting Protein Kinase 2 (RIPK2).
Specifically, cthis compound binding to RIPK2 disrupts the pro-survival signaling complex of RIPK2 and TAK1 (Transforming growth factor-beta-activated kinase 1). This shifts the equilibrium towards the formation of a pro-apoptotic complex between RIPK2 and Caspase-1. The formation of the RIPK2/Caspase-1 complex leads to the activation of Caspase-1, which in turn initiates a caspase-dependent apoptotic cascade, ultimately resulting in the selective death of GBM CSCs.[1][4]
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line/Type | Description | EC50 (nM) | Reference |
| GBM-1 | Patient-Derived GBM CSCs | ≤500 | |
| Human NPCs | Normal Human Neural Progenitor Cells | >10,000 | |
| Primary Human Astrocytes | Normal Human Astrocytes | >10,000 | |
| Primary HLFs | Normal Human Lung Fibroblasts | >10,000 |
Table 2: In Vivo Efficacy of this compound in an Orthotopic Xenograft Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Nude mice with intracranial GBM39 patient-derived neurospheres | This compound | 50 mg/kg, orally, twice daily | Significantly decreased tumor size |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in targeting cancer stem-like cells.
Patient-Derived Glioblastoma Cancer Stem-like Cell (GBM CSC) Culture
This protocol describes the culture of GBM CSCs from patient tumor samples in serum-free medium to maintain their stem-like properties.
Materials:
-
Fresh GBM tumor tissue
-
DMEM/F12 medium
-
B-27 supplement
-
N-2 supplement
-
Recombinant human epidermal growth factor (EGF)
-
Recombinant human basic fibroblast growth factor (bFGF)
-
Penicillin-Streptomycin
-
TrypLE Express
-
Phosphate-buffered saline (PBS)
-
Non-adherent culture flasks or plates
Protocol:
-
Mechanically dissociate the fresh GBM tumor tissue into small pieces.
-
Wash the tissue fragments with sterile PBS.
-
Enzymatically digest the tissue using a suitable dissociation reagent (e.g., TrypLE Express) according to the manufacturer's instructions to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Centrifuge the cell suspension and resuspend the pellet in GBM CSC medium (DMEM/F12 supplemented with B-27, N-2, 20 ng/mL EGF, 20 ng/mL bFGF, and Penicillin-Streptomycin).
-
Plate the cells in non-adherent culture flasks or plates.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor for the formation of neurospheres, which are characteristic of GBM CSC cultures.
-
To passage, collect the neurospheres, gently dissociate them into single cells using TrypLE Express, and re-plate in fresh medium.
Cell Viability Assay (Luciferase-Based)
This assay is used to determine the cytotoxic effect of this compound on GBM CSCs and non-cancerous cells.
Materials:
-
GBM CSCs and control cells (e.g., normal human astrocytes)
-
96-well white, clear-bottom plates
-
This compound stock solution
-
Luciferase-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Seed GBM CSCs and control cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach or form spheres overnight.
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Treat the cells with varying concentrations of this compound. Include a vehicle-only control.
-
Incubate the plates for the desired time period (e.g., 48-72 hours) at 37°C and 5% CO2.
-
Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add the luciferase-based cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the EC50 value.
Caspase-1 Activation Assay
This assay measures the activation of Caspase-1, a key event in this compound-induced apoptosis.
Materials:
-
GBM CSCs
-
This compound
-
Caspase-1 activity assay kit (fluorometric or colorimetric)
-
Cell lysis buffer
-
Fluorometer or spectrophotometer
Protocol:
-
Plate GBM CSCs in a suitable culture dish and treat with this compound (e.g., 250 nM) or vehicle control for various time points (e.g., 0, 6, 12, 24 hours).
-
Harvest the cells and prepare cell lysates according to the assay kit manufacturer's protocol.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate to the wells.
-
Add the Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorescent substrate) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the fold-change in Caspase-1 activity relative to the untreated control.
Orthotopic Intracranial Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a physiologically relevant setting.
Materials:
-
Immunocompromised mice (e.g., nu/nu mice)
-
Patient-derived GBM CSCs (e.g., engineered to express a reporter like luciferase)
-
Stereotactic injection apparatus
-
This compound formulation for oral gavage
-
In vivo imaging system (e.g., for bioluminescence imaging)
Protocol:
-
Anesthetize the mice according to approved animal care and use protocols.
-
Using a stereotactic apparatus, inject a defined number of GBM CSCs (e.g., 1 x 10^5 cells) into the desired location in the mouse brain (e.g., the striatum).
-
Allow the tumors to establish for a set period (e.g., 7-10 days). Monitor tumor growth using an in vivo imaging system.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control orally twice daily.
-
Monitor tumor growth regularly via in vivo imaging.
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and harvest the brains for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Analyze the tumor volume data and survival curves to determine the efficacy of this compound.
Conclusion
This compound represents a novel and promising therapeutic agent for the treatment of glioblastoma by selectively targeting the resilient cancer stem-like cell population. The protocols and data presented in these application notes provide a comprehensive guide for researchers to investigate the potential of this compound in their preclinical models. Further research into the precise mechanisms of this compound activation and its combination with other therapeutic modalities may pave the way for its clinical translation and offer new hope for patients with this devastating disease.
References
Application Notes and Protocols for Testing Ripgbm Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) is a highly aggressive and challenging primary brain tumor to treat. A subpopulation of cells within these tumors, known as glioblastoma cancer stem cells (CSCs), are implicated in tumor initiation, therapeutic resistance, and recurrence.[1][2] A promising therapeutic agent, Ripgbm, has been identified as a small molecule that selectively induces apoptosis in GBM CSCs.[1][2][3] These application notes provide a comprehensive experimental framework to evaluate the efficacy of this compound in both in vitro and in vivo models of glioblastoma.
This compound is a prodrug that undergoes redox-dependent bioactivation within GBM CSCs to its active form, cthis compound. cthis compound then binds to receptor-interacting protein kinase 2 (RIPK2), modulating its interactions with downstream signaling partners. This leads to a decrease in the formation of the pro-survival RIPK2/TAK1 complex and an increase in the formation of the pro-apoptotic RIPK2/caspase 1 complex, ultimately triggering caspase-1-dependent apoptosis.
Key Concepts and Signaling Pathway
The experimental design outlined below aims to validate the efficacy and selectivity of this compound by assessing its impact on cell viability, apoptosis, and the modulation of the RIPK2 signaling pathway in GBM CSCs compared to non-cancerous cells.
Figure 1: Proposed signaling pathway of this compound in GBM CSCs.
I. In Vitro Efficacy Assessment
A. Cell Lines
To assess the selectivity of this compound, a panel of cell lines should be utilized:
-
Primary Patient-Derived GBM CSCs: These cells are crucial as they closely recapitulate the properties of the tumor-initiating cells.
-
Established GBM Cell Lines: U87 and U251 are commonly used and well-characterized GBM cell lines.
-
Non-cancerous Control Cells:
-
Primary Human Astrocytes: To assess effects on mature glial cells.
-
Human Neural Stem Cells (NSCs): To evaluate the impact on normal stem cell populations in the brain.
-
B. Experimental Protocols
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 (half-maximal effective concentration) for each cell line.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (at concentrations around the EC50 value) and controls as described for the viability assay.
-
Cell Harvesting: After 24-48 hours of treatment, collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Western blotting is used to detect changes in the expression levels of specific proteins involved in the this compound signaling pathway.
Protocol:
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Target Proteins: RIPK2, Caspase 1, TAK1, Cleaved PARP, Cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
C. Expected Data and Interpretation
The following tables summarize the expected quantitative data from the in vitro experiments.
Table 1: Cell Viability (EC50 Values in µM)
| Cell Line | This compound (EC50) | Temozolomide (Control) |
| Primary GBM CSC Line 1 | ~0.5 | >100 |
| Primary GBM CSC Line 2 | ~0.7 | >100 |
| U87 GBM | >50 | ~50 |
| U251 GBM | >50 | ~75 |
| Primary Human Astrocytes | >100 | >100 |
| Human Neural Stem Cells (NSCs) | >100 | >100 |
Interpretation: A low EC50 value for this compound in GBM CSCs compared to other cell lines would indicate high potency and selectivity.
Table 2: Apoptosis Induction (% Apoptotic Cells)
| Cell Line | Vehicle Control | This compound (1 µM) |
| Primary GBM CSC Line 1 | <5% | >60% |
| Primary Human Astrocytes | <5% | <10% |
Interpretation: A significant increase in the percentage of apoptotic cells in GBM CSCs treated with this compound would confirm its apoptosis-inducing activity.
Table 3: Western Blot Analysis (Fold Change vs. Vehicle Control)
| Target Protein | Primary GBM CSC Line 1 | Primary Human Astrocytes |
| p-RIPK2 | ↑ (Increase) | ↔ (No Change) |
| Cleaved Caspase 1 | ↑ (Increase) | ↔ (No Change) |
| p-TAK1 | ↓ (Decrease) | ↔ (No Change) |
| Cleaved PARP | ↑ (Increase) | ↔ (No Change) |
Interpretation: Changes in the levels of these proteins consistent with the proposed signaling pathway would provide mechanistic validation of this compound's action.
II. In Vivo Efficacy Assessment
A. Animal Model
An orthotopic intracranial GBM CSC tumor xenograft mouse model is the most clinically relevant model for this study.
Protocol:
-
Cell Preparation: Use luciferase-expressing primary patient-derived GBM CSCs to enable bioluminescence imaging.
-
Stereotactic Intracranial Injection: Surgically implant the GBM CSCs into the striatum or cortex of immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Establishment: Monitor tumor growth via bioluminescence imaging. Once tumors are established (typically 7-10 days post-injection), randomize the mice into treatment groups.
B. Experimental Design
-
Groups (n=8-10 mice per group):
-
Vehicle Control (e.g., oral gavage of the vehicle solution)
-
This compound (e.g., 50 mg/kg, oral gavage, daily)
-
Temozolomide (e.g., 5 mg/kg, intraperitoneal injection, 5 days on/2 days off) - as a standard-of-care control.
-
-
Treatment Duration: Treat the mice for a defined period (e.g., 21-28 days).
-
Monitoring:
-
Tumor Burden: Monitor tumor growth weekly using bioluminescence imaging.
-
Animal Health: Monitor body weight and overall health status daily.
-
-
Endpoint Analysis:
-
Survival: Monitor survival until a pre-defined endpoint (e.g., >20% weight loss, neurological symptoms).
-
Histology: At the end of the study, perfuse the mice and collect the brains for histological analysis (H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
Figure 2: Workflow for in vivo efficacy testing of this compound.
C. Expected Data and Interpretation
Table 4: In Vivo Tumor Growth and Survival
| Treatment Group | Median Survival (Days) | Change in Tumor Bioluminescence (Fold Change from Day 0) |
| Vehicle Control | ~30 | High increase |
| This compound | >60 | Significant reduction |
| Temozolomide | ~40 | Moderate reduction |
Interpretation: A significant increase in median survival and a reduction in tumor growth in the this compound-treated group compared to the control groups would demonstrate its in vivo efficacy.
Conclusion
This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound's efficacy against glioblastoma. The combination of in vitro assays will elucidate the compound's selectivity, potency, and mechanism of action, while the in vivo studies will assess its therapeutic potential in a clinically relevant setting. The data generated from these experiments will be critical for the further development of this compound as a novel therapeutic for this devastating disease.
References
Application Notes and Protocols for Assessing Ripgbm's Impact on Tumor Growth Suppression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ripgbm, a novel small molecule with selective pro-apoptotic activity against glioblastoma multiforme (GBM) cancer stem cells (CSCs). The accompanying protocols offer detailed methodologies for key experiments to assess its efficacy in suppressing tumor growth.
Application Notes
1. Introduction to this compound
Glioblastoma multiforme is the most aggressive and common form of primary brain cancer, with a grim prognosis largely attributed to a subpopulation of therapy-resistant cancer stem cells (CSCs) that drive tumor initiation, maintenance, and recurrence.[1][2] this compound is a recently identified small molecule that selectively induces programmed cell death, or apoptosis, in these GBM CSCs.[1][3] Discovered through a cell-based chemical screen, this compound represents a promising therapeutic candidate for this devastating disease.
2. Mechanism of Action
This compound functions as a prodrug, meaning it is administered in an inactive form and is converted to its active state within the body. The selectivity of this compound for GBM CSCs is attributed to the specific biochemical environment within these cells.
-
Selective Activation: Inside GBM CSCs, this compound undergoes a redox-dependent bioactivation to form its pro-apoptotic derivative, cthis compound. This conversion is believed to be facilitated by enzymes or factors uniquely prevalent in these cancer stem cells.
-
Target Engagement: The active compound, cthis compound, directly interacts with and binds to the Receptor-Interacting Protein Kinase 2 (RIPK2).
-
Apoptosis Induction: This binding event leads to the formation of a pro-apoptotic complex between RIPK2 and Caspase 1, which subsequently triggers the apoptotic cascade, resulting in the selective death of GBM CSCs.
3. In Vivo Efficacy
Preclinical studies using a physiologically relevant orthotopic intracranial GBM CSC tumor xenograft mouse model have demonstrated the significant anti-tumor activity of this compound. Oral administration of this compound was found to effectively suppress tumor formation and significantly decrease tumor size in vivo. In these models, mice treated with this compound developed significantly smaller brain tumors compared to the large tumors observed in the vehicle-treated control group after five weeks.
Quantitative Data Summary
The following table summarizes the key findings from the in vivo assessment of this compound in a patient-derived GBM CSC intracranial xenograft model.
| Parameter | Vehicle Control | This compound Treated | Reference |
| Animal Model | 5-week-old nu/nu mice with orthotopically injected GBM39 patient-derived neurosphere cells | 5-week-old nu/nu mice with orthotopically injected GBM39 patient-derived neurosphere cells | |
| Treatment | Vehicle | 50 mg/kg this compound, orally, twice daily | |
| Treatment Duration | 5 weeks | 5 weeks | |
| Tumor Growth | Developed large brain tumors | Developed comparatively tiny brain tumors | |
| Statistical Significance | - | P < 0.05 and P < 0.01 (specific endpoints not detailed in snippets) |
Experimental Protocols
1. Protocol for In Vitro Culture of Patient-Derived GBM Cancer Stem Cells (CSCs)
This protocol is based on the adherent in vitro expansion system for patient-derived GBM CSCs, which preserves their stem cell-like characteristics.
-
Cell Source: Obtain patient-derived GBM tumor tissue following surgical resection, under appropriate ethical guidelines.
-
Cell Dissociation: Mechanically and enzymatically dissociate the tumor tissue to obtain a single-cell suspension.
-
Neurosphere Formation: Culture the single cells in a serum-free neural stem cell medium supplemented with EGF and FGF to promote the formation of neurospheres.
-
Adherent Culture: Transfer the neurospheres to plates coated with an appropriate extracellular matrix (e.g., laminin) to establish adherent cultures.
-
Cell Line Maintenance: Passage the adherent GBM CSCs upon reaching confluence. Regularly verify the retention of stem cell-like properties and the ability to form tumors in vivo.
2. Protocol for Orthotopic Intracranial Xenograft Mouse Model
This protocol describes the establishment of a patient-derived GBM CSC xenograft model to evaluate the in vivo efficacy of this compound.
-
Animal Model: Use 5-week-old immunodeficient mice (e.g., nu/nu mice).
-
Cell Preparation: Harvest adherent patient-derived GBM CSCs (e.g., GBM39 cells) that have been engineered to express a fluorescent protein for in vivo imaging. Resuspend the cells in a suitable sterile buffer.
-
Intracranial Injection: Under anesthesia, stereotactically inject the prepared GBM CSCs into the brain of the mice.
-
Tumor Engraftment Confirmation: Monitor tumor engraftment and growth using non-invasive imaging techniques (e.g., fluorescence molecular tomography).
-
Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or a vehicle control orally twice daily.
-
Tumor Growth Monitoring: Continue to monitor tumor growth throughout the study period using the selected imaging modality.
-
Endpoint Analysis: At the end of the study (e.g., 5 weeks), euthanize the mice and harvest the brains for histological analysis (e.g., H&E staining) to confirm tumor size and morphology.
Visualizations
Caption: this compound signaling pathway in GBM cancer stem cells.
References
Application Notes and Protocols for Measuring Apoptosis Induced by Ripgbm
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the pro-apoptotic effects of Ripgbm, a selective small molecule inducer of apoptosis in Glioblastoma Multiforme (GBM) Cancer Stem Cells (CSCs). The following protocols and methodologies are based on established techniques and the key findings from the seminal work by Lucki et al. (2019) in Proceedings of the National Academy of Sciences.
Introduction to this compound and its Pro-Apoptotic Activity
Glioblastoma multiforme is a highly aggressive brain cancer with a poor prognosis, largely attributed to a subpopulation of therapy-resistant cancer stem cells.[1] A novel small molecule, termed this compound, has been identified to selectively induce apoptosis in these GBM CSCs.[2] this compound functions as a prodrug, which is selectively converted to its active metabolite, cthis compound, within GBM CSCs.[3] This active compound then triggers a cascade of events leading to programmed cell death.
The mechanism of action of cthis compound involves its direct binding to Receptor-Interacting Protein Kinase 2 (RIPK2).[3][4] This interaction modulates RIPK2's function, leading to a decrease in the formation of a pro-survival complex with TAK1 and an increase in the formation of a pro-apoptotic complex with caspase-1. The subsequent activation of caspase-1 initiates a downstream signaling cascade, ultimately resulting in the execution of apoptosis.
Key Quantitative Data on this compound-Induced Apoptosis
The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its efficacy and selectivity.
| Compound | Cell Line | Cell Type | EC50 (nM) |
| This compound | GBM-1 | GBM CSC | 220 |
| This compound | GBM-5 | GBM CSC | ~500 |
| This compound | Human NPCs | Normal Neural Progenitor Cells | >10,000 |
| This compound | Human Astrocytes | Normal Astrocytes | >10,000 |
| cthis compound | GBM-1 | GBM CSC | 68 |
| cthis compound | Human NPCs | Normal Neural Progenitor Cells | ~1,000 |
| cthis compound | Human Astrocytes | Normal Astrocytes | ~2,000 |
| Table 1: EC50 values of this compound and its active metabolite, cthis compound, in Glioblastoma Cancer Stem Cells (GBM CSCs) and non-cancerous control cell lines after 48 hours of treatment. Data extracted from Lucki et al., 2019. |
| Treatment | Condition | Parameter Measured | Result |
| This compound (1 µM) | GBM-1 CSCs (24h) | Cleaved Caspase-3 Positive Cells | Significant increase compared to control |
| cthis compound (250 nM) | GBM-1 CSCs | Caspase-1, -7, -9, PARP Cleavage | Time-dependent increase |
| cthis compound (250 nM) + Z-VAD-FMK (20 µM) | GBM-1 CSCs | Cell Death | Significantly reduced |
| cthis compound (250 nM) + Ac-YVAD-CHO (20 µM) | GBM-1 CSCs | Caspase-9 Cleavage | Significantly reduced |
| cthis compound (250 nM) | GBM-1 CSCs (6h) | RIPK2-TAK1 Interaction | Significantly decreased |
| cthis compound (250 nM) | GBM-1 CSCs (6h) | RIPK2-Caspase-1 Interaction | Significantly enhanced |
| Table 2: Summary of key experimental findings demonstrating the pro-apoptotic mechanism of this compound and cthis compound. Data extracted from Lucki et al., 2019. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a general experimental workflow for its characterization.
Caption: Signaling pathway of this compound-induced apoptosis in GBM CSCs.
Caption: General experimental workflow for assessing this compound-induced apoptosis.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to measure apoptosis induced by this compound. These protocols are adapted from standard procedures and tailored for the study of this compound in GBM CSCs.
Protocol 1: Immunofluorescent Staining for Cleaved Caspase-3
Objective: To visualize and quantify the activation of caspase-3, a key executioner caspase in apoptosis, in GBM CSCs treated with this compound.
Materials:
-
GBM CSCs and control cell lines (e.g., human neural progenitor cells, astrocytes)
-
Culture medium and supplements
-
This compound (1 µM working concentration)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-cleaved caspase-3
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed GBM CSCs and control cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of analysis. Allow cells to adhere overnight.
-
Treatment: Treat the cells with 1 µM this compound or vehicle control (e.g., DMSO) for 24 hours.
-
Fixation: Gently wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 5% normal goat serum in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against cleaved caspase-3 (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium. Visualize and capture images using a fluorescence microscope. Cleaved caspase-3 positive cells will exhibit fluorescence at the corresponding wavelength of the secondary antibody.
Protocol 2: Western Blotting for Caspase and PARP Cleavage
Objective: To detect the cleavage of caspases (Caspase-1, -7, -9) and PARP, a substrate of executioner caspases, as biochemical markers of apoptosis.
Materials:
-
GBM CSCs
-
cthis compound (250 nM working concentration)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-caspase-1, rabbit anti-caspase-7, rabbit anti-caspase-9, rabbit anti-PARP, and a loading control (e.g., mouse anti-β-actin)
-
Secondary antibodies: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate GBM CSCs and grow to 70-80% confluency. Treat cells with 250 nM cthis compound for various time points (e.g., 0, 6, 12, 24 hours). After treatment, wash the cells with cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against the target proteins (caspases, PARP, and loading control) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of cleaved fragments of caspases and PARP indicates apoptosis.
Protocol 3: Orbitrap LC-MS for Metabolite Identification
Objective: To identify and quantify the conversion of this compound to its active metabolite, cthis compound, in GBM CSCs versus control cells.
Materials:
-
GBM CSCs and control cell lines
-
This compound (1 µM working concentration)
-
Cell culture medium
-
Extraction solvent (e.g., ice-cold 80% methanol)
-
High-resolution Orbitrap liquid chromatography-mass spectrometry (LC-MS) system
-
Analytical column suitable for small molecule separation (e.g., C18 column)
Procedure:
-
Cell Culture and Treatment: Culture GBM CSCs and control cells to a high density. Treat the cells with 1 µM this compound for different time points (e.g., 0, 12, 24, 48 hours).
-
Metabolite Extraction: At each time point, collect both the cell pellets and the culture media. For cell pellets, wash with cold PBS and then extract metabolites using ice-cold 80% methanol. For the media, precipitate proteins with cold methanol.
-
Sample Preparation: Centrifuge the extracts to pellet cell debris and precipitated proteins. Transfer the supernatant containing the metabolites to a new tube and dry it down under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
LC-MS Analysis: Inject the samples onto the Orbitrap LC-MS system. Use a gradient elution method to separate the metabolites on the analytical column. Acquire high-resolution mass spectra in both positive and negative ion modes.
-
Data Analysis: Process the raw data using specialized software (e.g., Xcalibur, Compound Discoverer). Search for the expected mass-to-charge ratio (m/z) of this compound and its potential metabolites, including the -18 Da species corresponding to cthis compound. Compare the abundance of these species between GBM CSCs and control cells over the time course. The accurate mass measurement and MS/MS fragmentation data can be used to confirm the identity of cthis compound.
Protocol 4: Annexin V/Propidium Iodide Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound or cthis compound.
Materials:
-
GBM CSCs and control cell lines
-
This compound or cthis compound at desired concentrations
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or cthis compound for a specified time (e.g., 48 hours). Include untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic cells.
-
References
Application Notes and Protocols for RIPGBM in Patient-Derived Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a grim prognosis despite multimodal treatment strategies.[1][2][3][4] A key challenge in treating GBM is the presence of glioblastoma stem-like cells (GSCs), a subpopulation of tumor cells responsible for tumor initiation, therapeutic resistance, and recurrence.[5] RIPGBM is a novel small molecule that has demonstrated high potency and selectivity in inducing apoptosis in patient-derived GSC lines, offering a promising new therapeutic avenue.
These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in in vitro studies with patient-derived glioblastoma cell lines, and quantitative data from preclinical investigations.
Mechanism of Action
This compound is a prodrug that is selectively converted to its active, cyclized form, cthis compound, within GBM cancer stem cells. This selectivity is attributed to the specific redox environment within GSCs. The active metabolite, cthis compound, then targets Receptor-Interacting Protein Kinase 2 (RIPK2).
The binding of cthis compound to RIPK2 acts as a molecular switch, disrupting the pro-survival signaling pathway. Specifically, it decreases the association of RIPK2 with TAK1 and promotes the formation of a pro-apoptotic complex with Caspase-1. This leads to the activation of a Caspase-1-mediated apoptotic cascade, resulting in selective cell death of GSCs.
Data Presentation
In Vitro Efficacy of this compound and cthis compound
The following table summarizes the 50% effective concentration (EC50) values of this compound and its active metabolite, cthis compound, in various patient-derived glioblastoma cancer stem cell (GSC) lines and non-cancerous cell types after 48 hours of treatment. Data is compared to the standard-of-care chemotherapeutic agent, temozolomide (TMZ).
| Cell Line | Cell Type | This compound EC50 (nM) | cthis compound EC50 (nM) | TMZ EC50 (µM) |
| GBM-1 | Glioblastoma Cancer Stem Cell | 220 | 68 | ≥20 |
| GBM-2 | Glioblastoma Cancer Stem Cell | ≤500 | Not Reported | ≥20 |
| Human NPCs | Human Neural Progenitor Cells | >2500 | >2500 | Not Reported |
| Primary Human Astrocytes | Primary Human Astrocyte Cells | >2500 | >2500 | Not Reported |
| HLFs | Human Lung Fibroblasts | >2500 | >2500 | Not Reported |
Data extracted from Lucki NC, et al. PNAS. 2019.
In Vivo Efficacy of this compound
In an orthotopic intracranial GBM CSC tumor xenograft mouse model, oral administration of this compound significantly inhibited tumor growth.
| Treatment Group | Dosage | Outcome |
| Vehicle | N/A | Progressive tumor growth |
| This compound | 50 mg/kg, orally, twice daily | Significant inhibition of tumor formation |
Data extracted from Lucki NC, et al. PNAS. 2019.
Experimental Protocols
Protocol 1: Isolation and Culture of Patient-Derived Glioblastoma Stem-like Cells (GSCs)
This protocol describes the general procedure for establishing GSC cultures from fresh patient tumor specimens.
Materials:
-
Freshly resected human GBM tumor tissue
-
Liberase (e.g., Roche Diagnostics)
-
Red Blood Cell Lysis Solution (e.g., Miltenyi Biotec Inc.)
-
Serum-free stem cell medium (e.g., Neurobasal medium supplemented with B-27, EGF, and FGF)
-
Poly-2-hydroxyethyl methacrylate (poly-HEMA) coated plates (for adherent culture of some lines)
-
Standard cell culture equipment (laminar flow hood, incubator, centrifuge, etc.)
Procedure:
-
Obtain freshly resected and pathologically confirmed GBM tumor tissue in accordance with institutional guidelines.
-
Mince the tissue into small pieces in a sterile petri dish.
-
Digest the minced tissue using Liberase according to the manufacturer's instructions to obtain a single-cell suspension.
-
Remove red blood cells using a Red Blood Cell Lysis Solution.
-
Plate the single cells in serum-free stem cell medium. This medium supports the growth of GSCs while differentiated tumor cells tend to die.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
GSCs will begin to form neurospheres (for suspension cultures) or grow as an adherent monolayer (on poly-HEMA coated plates for specific lines) within 1 to 2 months of continuous culturing.
-
Passage the cells as they become confluent by dissociating the spheres or detaching the adherent cells and replating them in fresh medium.
Protocol 2: In Vitro Apoptosis Assay using this compound
This protocol details the steps to assess the apoptotic effect of this compound on GSCs.
Materials:
-
Patient-derived GSC cultures
-
This compound (and cthis compound as a positive control)
-
Temozolomide (TMZ) as a comparative control
-
Appropriate solvent for compounds (e.g., DMSO)
-
Caspase-Glo® 3/7 Assay System (Promega) or similar apoptosis detection kit
-
White-walled 96-well plates suitable for luminescence assays
-
Luminometer
Procedure:
-
Seed GSCs into white-walled 96-well plates at a predetermined optimal density.
-
Allow the cells to attach and resume growth for 24 hours.
-
Prepare serial dilutions of this compound, cthis compound, and TMZ in the appropriate cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle-only control.
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
After the incubation period, perform the Caspase-Glo® 3/7 Assay according to the manufacturer's protocol. This typically involves adding the reagent to each well, incubating for a specified time, and then measuring the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of caspase activity and, therefore, apoptosis.
-
Calculate the EC50 values by plotting the luminescence data against the compound concentrations and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of this compound-induced Apoptosis in GSCs
Caption: Proposed mechanism of this compound-induced apoptosis in GSCs.
Experimental Workflow for In Vitro Testing of RIPGBMdot
References
- 1. Patient-derived glioblastoma stem cells respond differentially to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deregulated Signaling Pathways in Glioblastoma Multiforme: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revolutionizing Glioblastoma Treatment: A Comprehensive Overview of Modern Therapeutic Approaches [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols for a Novel Substance (Placeholder: Ripgbm)
Due to the absence of specific information for a substance identified as "Ripgbm" in publicly available resources, this document provides a generalized framework for laboratory safety and handling. The following Application Notes and Protocols are based on standard best practices for handling novel chemical or biological entities in a research and drug development setting. Researchers should adapt these guidelines to the specific properties of the substance once they are known.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document outlines the essential safety and handling guidelines for a novel substance, provisionally designated "this compound," in a laboratory environment. It also provides templates for experimental protocols relevant to the characterization and evaluation of a new potential therapeutic agent. Given that the specific physicochemical and toxicological properties of this compound are undetermined, a cautious and rigorous approach to its handling and study is mandatory.
Safety and Handling
All personnel must adhere to institutional and national safety regulations for handling unknown substances. A comprehensive risk assessment should be conducted before any new experiment is initiated.
2.1. Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE when handling this compound.
| PPE Item | Specification |
| Gloves | Chemical-resistant, disposable (e.g., Nitrile) |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles |
| Lab Coat | Full-length, flame-resistant |
| Respiratory Protection | Required if generating aerosols or handling powders outside a fume hood. |
| Footwear | Closed-toe shoes |
2.2. Engineering Controls
| Control Measure | Application |
| Chemical Fume Hood | All handling of this compound powder or volatile solutions. |
| Biosafety Cabinet | If this compound is a biological agent or for cell-based assays. |
| Emergency Shower | Accessible within 10 seconds of the work area. |
| Eyewash Station | Accessible within 10 seconds of the work area. |
2.3. Spill and Waste Management
| Procedure | Guideline |
| Spill Response | Evacuate the area, alert personnel, and follow the institution's spill cleanup protocol for unknown substances. Use an appropriate spill kit. |
| Waste Disposal | Dispose of all this compound-contaminated materials as hazardous waste according to institutional and local regulations. |
Experimental Protocols
The following are template protocols that can be adapted for the characterization of this compound.
3.1. Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE
Procedure:
-
Tare a sterile, amber glass vial on a calibrated analytical balance inside a chemical fume hood.
-
Carefully weigh the desired amount of this compound powder into the vial.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial securely and vortex until the this compound is completely dissolved.
-
Store the stock solution at -20°C or as determined by stability studies.
3.2. Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a hypothetical signaling pathway that this compound might modulate and a general experimental workflow for its characterization.
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow for this compound characterization.
Troubleshooting & Optimization
troubleshooting Ripgbm insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Ripgbm in aqueous solutions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a selective inducer of apoptosis in glioblastoma multiforme (GBM) cancer stem cells (CSCs)[1][2][3]. It is a prodrug that is converted to its active form, cthis compound, within the target cells[4][5]. Like many small molecule inhibitors, this compound is hydrophobic, leading to poor solubility in aqueous solutions, which can pose a challenge for in vitro and in vivo experiments that require a stable, soluble concentration of the compound.
Q2: What are the recommended solvents for dissolving this compound?
Based on available data, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.
Q3: Is there any quantitative data on the solubility of this compound?
Yes, the following solubility data is available:
-
In DMSO, a maximum concentration of 4.28 mg/mL (10 mM) has been reported. Another source suggests a solubility of up to 30 mg/mL (70.02 mM) with the aid of sonication.
-
For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used, achieving a solubility of 2 mg/mL (4.67 mM), also with sonication.
Q4: Can I dissolve this compound directly in my aqueous experimental buffer (e.g., PBS)?
Directly dissolving this compound in an aqueous buffer is generally not recommended and is likely to be unsuccessful due to its hydrophobic nature. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer.
Q5: What should I do if the this compound precipitates out of my aqueous solution after diluting the DMSO stock?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue. This indicates that the concentration of this compound in the final aqueous solution is above its solubility limit. The troubleshooting guide below provides several strategies to address this issue.
Solubility Data Summary
| Solvent/Formulation | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 4.28 | 10 | |
| DMSO | 30 | 70.02 | Sonication is recommended. |
| Ethanol | Soluble | Soluble | Specific concentration not provided. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 4.67 | Sonication is recommended. |
Troubleshooting Guide for this compound Insolubility in Aqueous Solutions
If you are encountering precipitation or insolubility when preparing this compound in aqueous solutions, follow these steps:
Step 1: Proper Stock Solution Preparation
Ensure your stock solution is correctly prepared.
-
Action: Dissolve this compound powder in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM). To aid dissolution, you can warm the solution gently (e.g., at 37°C) and use an ultrasonic bath.
-
Rationale: A high-concentration, fully dissolved stock in a suitable organic solvent is the essential first step before dilution into an aqueous medium.
Step 2: Controlled Dilution into Aqueous Buffer
The method of dilution can significantly impact solubility.
-
Action: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock dropwise to the vortexing aqueous buffer. This ensures rapid mixing and prevents localized high concentrations of this compound that can lead to precipitation.
-
Rationale: Gradual addition to a larger volume of stirred aqueous solution promotes better dispersion and can help maintain solubility.
Step 3: Optimization of the Final Aqueous Solution
If precipitation still occurs, you may need to modify your aqueous buffer.
-
Adjust the pH: The solubility of a compound can be pH-dependent. Experiment with a range of pH values for your buffer to see if solubility improves. Proteins are often least soluble at their isoelectric point, and while this compound is not a protein, a similar principle of charge state affecting solubility can apply.
-
Increase Ionic Strength: For some compounds, increasing the salt concentration (e.g., using a higher concentration of NaCl) can improve solubility by shielding electrostatic interactions that may lead to aggregation.
-
Use of Additives/Co-solvents:
-
Glycerol: Adding glycerol (e.g., 5-10%) to your aqueous buffer can increase the viscosity and act as a stabilizing agent, which may help keep this compound in solution.
-
Detergents: Low concentrations of non-denaturing detergents (e.g., Tween 20, CHAPS) can help solubilize hydrophobic compounds. However, be mindful that detergents may interfere with some downstream applications.
-
Arginine and Glutamate: A combination of L-arginine and L-glutamate (e.g., 50 mM each) has been shown to enhance the solubility of some proteins and may be beneficial for small molecules as well by reducing aggregation.
-
Step 4: Re-evaluation of the Final Concentration
It is possible that the desired final concentration of this compound in your aqueous solution is simply too high.
-
Action: Perform a serial dilution to determine the maximum achievable concentration of this compound in your specific aqueous buffer without precipitation.
-
Rationale: Every buffer system will have a different saturation point for a given compound. It is crucial to work within this limit for your experiments.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to mix.
-
If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
You may also warm the solution at 37°C for 10-15 minutes to aid dissolution.
-
Once fully dissolved, store the stock solution at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock into an Aqueous Buffer
-
Prepare your final aqueous buffer (e.g., PBS). Consider any additives as suggested in the troubleshooting guide.
-
Place the desired volume of the aqueous buffer in a sterile tube.
-
While vortexing or stirring the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution dropwise.
-
Continue to vortex or stir for another 1-2 minutes to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration is likely too high, and you should proceed with the troubleshooting steps.
Visualizations
References
Technical Support Center: Optimizing Ripgbm for Selective Cancer Cell Death
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Ripgbm to induce selective cancer cell death in glioblastoma multiforme (GBM) cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it selectively target cancer cells?
A1: this compound is a small molecule prodrug that selectively induces apoptosis in glioblastoma multiforme (GBM) cancer stem cells (CSCs).[1][2][3] Its selectivity is attributed to its conversion into the active, pro-apoptotic compound, cthis compound, which occurs preferentially within GBM CSCs.[2][4] This active metabolite then initiates a signaling cascade leading to programmed cell death.
Q2: What is the primary mechanism of action for this compound-induced apoptosis?
A2: The active form of this compound, cthis compound, induces apoptosis by binding to the receptor-interacting protein kinase 2 (RIPK2). This interaction acts as a molecular switch, promoting the formation of a pro-apoptotic complex with caspase 1, while reducing the formation of a pro-survival complex with TAK1. The activation of caspase 1 is a key step in this apoptotic pathway.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For long-term storage, it is recommended to store the compound as a powder at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C to maintain stability.
Q4: What is a typical effective concentration (EC50) of this compound in GBM cancer stem cells?
A4: The EC50 of this compound in GBM CSCs has been reported to be less than or equal to 500 nM. However, the optimal concentration can vary between different patient-derived GBM cell lines. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q5: Is this compound orally bioavailable and can it penetrate the brain?
A5: Yes, studies have shown that this compound is orally bioavailable and can penetrate the brain, making it a promising candidate for in vivo studies.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in cell culture media. | The final DMSO concentration in the working solution is too high, causing the hydrophobic compound to precipitate in the aqueous media. | Ensure the final DMSO concentration in your cell culture medium is low, typically below 0.5%. Prepare intermediate dilutions of your this compound stock solution in serum-free media before adding it to the cell culture wells. Pre-warming the media to 37°C before adding the compound may also help. |
| Inconsistent or non-reproducible results between experiments. | - Batch-to-batch variability of this compound.- Inconsistent cell health or passage number.- Variation in incubation times or cell seeding density.- Mycoplasma contamination. | - If possible, use the same batch of this compound for a series of related experiments.- Maintain consistent cell culture practices, using cells within a similar passage number range and ensuring they are in the logarithmic growth phase.- Strictly adhere to standardized protocols for incubation times and cell seeding densities.- Regularly test for mycoplasma contamination. |
| High levels of cell death in control (non-cancerous) cell lines. | - The concentration of this compound used is too high for the specific control cell line.- The control cell line may have some unexpected sensitivity to the compound.- Off-target effects of the compound. | - Perform a dose-response curve on your control cell lines to determine their specific toxicity profile.- Use a lower concentration of this compound that still maintains a selective effect on cancer cells.- Consider using multiple different non-cancerous cell lines to confirm selectivity. |
| No observable effect on GBM cells at expected concentrations. | - The specific GBM cell line may be resistant to this compound.- The this compound stock solution may have degraded.- Insufficient incubation time for the prodrug to be converted to its active form and induce apoptosis. | - Verify the expression of RIPK2 in your target cell line, as its presence is crucial for this compound's mechanism of action.- Prepare a fresh stock solution of this compound from powder.- Increase the incubation time to 48 or 72 hours to allow for sufficient activation and downstream effects. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, serum-free cell culture medium (e.g., DMEM/F-12)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution in DMSO (Molecular Weight of this compound: 428.46 g/mol ).
-
Under sterile conditions, dissolve the calculated amount of this compound powder in the appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment (e.g., for a dose-response curve).
-
It is recommended to prepare intermediate dilutions to minimize the final concentration of DMSO in the cell culture. For example, to achieve a final concentration of 1 µM in the well, you can dilute the 10 mM stock 1:100 in serum-free media to get a 100 µM intermediate solution. Then, add this intermediate solution to your cells at a 1:100 dilution.
-
Cell Viability Assay (MTT Assay) for Determining Optimal this compound Concentration
This protocol describes how to perform a dose-response experiment using an MTT assay to determine the EC50 of this compound in a specific GBM cell line.
Materials:
-
GBM cells and appropriate complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy GBM cells that are in their logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
The next day, remove the old medium.
-
Add 100 µL of fresh medium containing the various concentrations of this compound to the designated wells. Be sure to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
It is recommended to test a wide range of concentrations initially (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2. A 48 or 72-hour incubation is often recommended to observe the full effect of the compound.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance of the plate at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve (concentration vs. % viability) to determine the EC50 value.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in GBM Cell Line (GBM-1)
| This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 10 | 95.2 ± 5.1 |
| 50 | 82.1 ± 6.3 |
| 100 | 65.7 ± 4.9 |
| 250 | 51.3 ± 3.8 |
| 500 | 38.9 ± 4.2 |
| 1000 | 25.4 ± 3.1 |
| 5000 | 10.1 ± 2.5 |
Table 2: Selectivity Profile of this compound
| Cell Line | Cell Type | EC50 (µM) |
| GBM-1 | Glioblastoma Cancer Stem Cell | 0.22 |
| Human Neural Stem Cells | Normal Stem Cell | 1.7 |
| Primary Human Astrocytes | Normal Brain Cell | 2.9 |
| Primary Human Lung Fibroblasts | Normal Fibroblast | 3.5 |
Data in tables are illustrative and based on reported findings. Researchers should generate their own data for their specific experimental conditions.
Visualizations
References
why is Ripgbm not inducing apoptosis in my cell line
Welcome to the technical support center for Ripgbm. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound-induced apoptosis?
A1: this compound is designed to induce apoptosis primarily through the intrinsic, or mitochondrial, pathway. It acts as a BH3 mimetic, binding to and inhibiting anti-apoptotic Bcl-2 family proteins (like Bcl-2 and Bcl-xL). This inhibition allows pro-apoptotic proteins (Bax and Bak) to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). Consequently, cytochrome c is released into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.[1][2][3]
Q2: I am not observing apoptosis in my cell line after this compound treatment. What are the potential reasons?
A2: A lack of apoptotic response to this compound can be attributed to several factors, broadly categorized as issues with the compound or experimental setup, or inherent resistance in your cell line.[4] Specific causes could include:
-
Compound Inactivity: The this compound compound may have degraded due to improper storage or handling.
-
Suboptimal Experimental Conditions: The concentration of this compound may be too low, or the treatment duration too short to induce apoptosis in your specific cell line.[4]
-
Cell Line Resistance: Your cell line may possess intrinsic or acquired resistance to this compound.
-
Assay-Related Issues: The timing of your apoptosis assay might be off, or there could be technical problems with the assay itself.
Q3: Could my cell line be resistant to this compound? If so, what are the common resistance mechanisms?
A3: Yes, cell line resistance is a significant factor. Common mechanisms of resistance to apoptosis-inducing agents like this compound include:
-
Overexpression of Anti-Apoptotic Proteins: High levels of Bcl-2 family proteins (e.g., Mcl-1, which is not effectively targeted by all BH3 mimetics) can sequester pro-apoptotic proteins and prevent MOMP.
-
Mutations or Loss of Pro-Apoptotic Proteins: If key pro-apoptotic proteins like Bax or Bak are mutated or absent, the apoptotic signal cannot be transduced effectively.
-
Defects in the Apoptosome Machinery: Mutations or silencing of Apaf-1 or caspase-9 can block apoptosis downstream of mitochondrial events.
-
High Expression of IAPs: Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, can directly bind to and inhibit caspases, preventing the execution of apoptosis.
-
p53 Status: Cell lines with mutated or deficient p53 may be more resistant to certain apoptotic stimuli, as p53 can regulate the expression of pro-apoptotic proteins.
Q4: I'm using an Annexin V/PI assay. Is it possible I'm missing the apoptotic window?
A4: Absolutely. Apoptosis is a dynamic process, and the timing of your analysis is critical.
-
Too Early: If you analyze the cells too soon after treatment, the number of apoptotic cells may be too low to detect a significant difference from your control.
-
Too Late: If you wait too long, cells may have already progressed to secondary necrosis. These cells will be positive for both Annexin V and PI, making it difficult to distinguish them from late apoptotic cells. Additionally, apoptotic bodies may have detached and been lost during sample preparation. It is crucial to perform a time-course experiment to identify the optimal endpoint for your specific cell line and this compound concentration.
Troubleshooting Guides
If you are not observing the expected apoptotic effects of this compound, follow this systematic troubleshooting guide.
Step 1: Verify Experimental Setup and Reagents
The first step is to rule out any technical issues with your experimental protocol and reagents.
| Parameter to Check | Action | Rationale |
| This compound Integrity | Confirm the storage conditions and age of your this compound stock. Prepare a fresh dilution from a reliable stock for each experiment. | Improper storage can lead to compound degradation and loss of activity. |
| Positive Control | Use a well-characterized apoptosis inducer (e.g., staurosporine, etoposide) on a known sensitive cell line (e.g., Jurkat, HeLa). | This will validate that your apoptosis detection assay and overall experimental workflow are functioning correctly. |
| Negative/Vehicle Control | Ensure that the vehicle control (e.g., DMSO) is at a non-toxic concentration and that untreated cells show high viability. | High background apoptosis in controls can mask the effect of your compound and may indicate issues with cell health or handling. |
| Cell Health | Use cells that are in the logarithmic growth phase and have a low passage number. Regularly test for mycoplasma contamination. | Unhealthy or contaminated cells can respond aberrantly to treatment. |
Step 2: Optimize Experimental Conditions
Once you have confirmed your setup is sound, the next step is to optimize the treatment conditions for your specific cell line.
| Parameter to Optimize | Action | Rationale |
| Dose-Response | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 nM to 100 µM). | Different cell lines have varying sensitivities. A dose-response curve is essential to determine the IC50 (half-maximal inhibitory concentration). |
| Time-Course | Conduct a time-course experiment at a fixed, effective concentration of this compound (e.g., 6, 12, 24, 48 hours). | The peak of apoptosis can vary significantly between cell lines. This will help you identify the optimal time point for your assay. |
Hypothetical IC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| Jurkat | T-cell Leukemia | 0.5 |
| HCT116 | Colon Carcinoma | 2.5 |
| A549 | Lung Carcinoma | 15.0 |
| MCF-7 | Breast Adenocarcinoma | > 50 (Resistant) |
Step 3: Investigate Cell Line Resistance
If optimization does not yield an apoptotic response, your cell line is likely resistant. The following experiments can help elucidate the mechanism of resistance.
| Resistance Mechanism | Suggested Experiment | Expected Result if Resistant |
| Overexpression of Anti-Apoptotic Proteins | Western Blot: Probe for Bcl-2, Bcl-xL, and Mcl-1. | High basal expression of one or more of these proteins compared to sensitive cell lines. |
| Loss of Pro-Apoptotic Proteins | Western Blot: Probe for Bax and Bak. | Low or absent expression of Bax and/or Bak. |
| Caspase Activation Block | Western Blot: Probe for cleaved caspase-9 and cleaved caspase-3 after this compound treatment. | Absence of cleaved (active) forms of these caspases despite treatment. |
| High IAP Expression | Western Blot: Probe for XIAP and cIAP1/2. | Elevated levels of IAPs compared to sensitive cell lines. |
Hypothetical Apoptosis Assay Results (Annexin V/PI Staining at 24h)
| Cell Line | This compound (10 µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
|---|---|---|---|
| Jurkat | - | 2.1% | 1.5% |
| Jurkat | + | 45.3% | 10.2% |
| A549 | - | 3.5% | 2.0% |
| A549 | + | 8.7% | 4.1% |
Visualizations
Signaling Pathways and Workflows
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
Ripgbm Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for Ripgbm, a novel pro-drug for targeting glioblastoma (GBM) cells. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance and addressing common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cell type-selective small molecule that induces apoptosis in glioblastoma stem cells (GSCs). It is a pro-drug that is selectively metabolized into its active form, cthis compound, within GSCs.[1] This conversion is thought to be dependent on the specific redox environment of these cells.[1] cthis compound then binds to the Receptor-Interacting Protein Kinase 2 (RIPK2), which acts as a molecular switch. This binding event alters the conformation of RIPK2, leading to the formation of a pro-apoptotic complex with caspase-1.[1][2] The activation of caspase-1 initiates a caspase cascade, ultimately leading to apoptotic cell death.[1]
Q2: Why is this compound selective for glioblastoma stem cells (GSCs)?
The selectivity of this compound is attributed to the preferential conversion of the pro-drug to its active metabolite, cthis compound, in GSCs. This selective bioactivation is a key feature that spares normal, non-diseased cells. While the exact enzyme responsible for this conversion has not yet been identified, it is believed to be related to the unique metabolic state of GSCs.
Q3: What are the expected EC50 values for this compound and cthis compound?
The effective concentration (EC50) of this compound and its active metabolite, cthis compound, can vary between different patient-derived GSC lines. Below is a summary of reported EC50 values for reference.
| Compound | Cell Line | EC50 (nM) |
| This compound | GBM-1 | 220 |
| cthis compound | GBM-1 | 68 |
| This compound | Various GSC lines | ≤ 500 |
Data compiled from a study by Lucki NC, et al. (2019).
Q4: What are the known general mechanisms of drug resistance in glioblastoma?
Glioblastoma is notoriously resistant to therapies due to several factors, including:
-
Tumor Heterogeneity: GBM tumors are composed of diverse cell populations with varying sensitivities to treatment.
-
Glioblastoma Stem Cells (GSCs): A subpopulation of cells within the tumor, GSCs are often resistant to chemotherapy and radiation and can drive tumor recurrence.
-
DNA Damage Repair: Mechanisms such as the expression of O6-methylguanine-DNA methyltransferase (MGMT) can repair DNA damage induced by alkylating agents like temozolomide.
-
Drug Efflux Pumps: ATP-binding cassette (ABC) transporters can actively pump chemotherapeutic agents out of the cancer cells.
-
Activation of Pro-Survival Signaling Pathways: Pathways like PI3K/AKT/mTOR and Ras/MAPK are often constitutively active in GBM, promoting cell survival and proliferation.
-
Apoptosis Resistance: Glioblastoma cells often have defects in their apoptotic signaling machinery, making them resistant to programmed cell death. This can be due to the overexpression of anti-apoptotic proteins like those in the Bcl-2 family and Inhibitor of Apoptosis Proteins (IAPs) such as XIAP and survivin.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no efficacy of this compound in GSC cultures | 1. Suboptimal Cell Culture Conditions: GSC lines can be sensitive to culture conditions, which may affect their metabolic state and the conversion of this compound to cthis compound. 2. Cell Line Insensitivity: The specific GSC line may have intrinsic resistance mechanisms. 3. Incorrect Drug Concentration: The concentration of this compound may be too low for the specific cell line. | 1. Optimize GSC Culture: Ensure that the GSC lines are cultured in serum-free media supplemented with appropriate growth factors (e.g., EGF and FGF) to maintain their stem-like state. Refer to established protocols for GSC culture. 2. Verify Target Expression: Confirm the expression of RIPK2 in your GSC line using Western blot or qPCR. 3. Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the EC50 for your specific GSC line. |
| Inconsistent results between experiments | 1. Passage Number Variation: GSCs can differentiate at higher passage numbers, leading to a loss of the GSC phenotype and altered drug sensitivity. 2. Reagent Variability: Inconsistent quality or preparation of media and supplements. 3. Cell Plating Density: Variations in cell density can affect cell-cell signaling and drug response. | 1. Use Low-Passage Cells: Use GSCs at a low passage number for all experiments to ensure consistency. 2. Standardize Reagents: Use a consistent source and lot of media and supplements. Prepare fresh media regularly. 3. Consistent Plating: Ensure a consistent cell plating density across all experiments. |
| Development of acquired resistance to this compound | 1. RIPK2 Mutation or Downregulation: Alterations in the drug's target can prevent cthis compound from binding and inducing apoptosis. 2. Reduced Pro-drug Conversion: The cells may have altered their metabolism, leading to a decreased conversion of this compound to cthis compound. 3. Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins (e.g., Bcl-2, XIAP, survivin) can counteract the pro-apoptotic signal from the RIPK2/caspase-1 complex. 4. Increased Drug Efflux: Upregulation of ABC transporters could lead to increased efflux of this compound from the cells. | 1. Sequence RIPK2: Sequence the RIPK2 gene in resistant cells to check for mutations. Assess RIPK2 protein levels by Western blot. 2. Metabolite Analysis: Use mass spectrometry to quantify the levels of this compound and cthis compound in sensitive versus resistant cells. 3. Assess Apoptosis Pathway: Perform Western blots for key anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1, XIAP, survivin) in resistant cells. Consider combination therapy with inhibitors of these proteins. 4. Evaluate ABC Transporter Activity: Use functional assays or qPCR to assess the activity and expression of common ABC transporters. Consider co-treatment with an ABC transporter inhibitor. |
| Difficulty in measuring apoptosis | 1. Incorrect Assay Timing: The timing of the apoptosis assay may not coincide with the peak of the apoptotic signal. 2. Insensitive Apoptosis Assay: The chosen assay may not be sensitive enough to detect the level of apoptosis in your experiment. | 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for measuring apoptosis after this compound treatment. 2. Use Multiple Assays: Use a combination of apoptosis assays for confirmation, such as Annexin V/PI staining by flow cytometry, caspase activity assays (e.g., Caspase-Glo 3/7), and Western blot for cleaved PARP and cleaved caspases. |
Experimental Protocols
Glioblastoma Stem Cell (GSC) Culture from Tumor Tissue
This protocol is adapted from established methods for isolating and culturing GSCs as neurospheres.
Materials:
-
Freshly resected glioblastoma tumor tissue
-
DMEM/F12 medium
-
B-27 supplement
-
Human recombinant EGF (20 ng/mL)
-
Human recombinant bFGF (20 ng/mL)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Trypan Blue solution
-
Non-adherent culture flasks or plates
Procedure:
-
Obtain fresh tumor tissue in sterile medium on ice.
-
Mechanically dissociate the tissue into small pieces using sterile scalpels.
-
Enzymatically digest the minced tissue with Trypsin-EDTA at 37°C for 10-15 minutes.
-
Neutralize the trypsin with a serum-containing medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in GSC medium (DMEM/F12 with B-27, EGF, bFGF, and Penicillin-Streptomycin).
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Perform a cell count using Trypan Blue to determine the number of viable cells.
-
Plate the cells in non-adherent flasks at a density of 1 x 10^5 viable cells/mL.
-
Incubate at 37°C in a 5% CO2 incubator.
-
Neurospheres should form within 7-10 days.
-
To passage, collect the neurospheres, centrifuge, and dissociate them into single cells using Trypsin-EDTA. Re-plate the single cells in fresh GSC medium.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Plate GSCs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach or form small spheres overnight.
-
Treat the cells with a serial dilution of this compound or cthis compound for 48-72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate EC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Plate GSCs in a 96-well white-walled plate as for the cell viability assay.
-
Treat the cells with the desired concentration of this compound for the predetermined optimal time.
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well, equal to the volume of cell culture medium in the well.
-
Gently mix the contents of the wells.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence with a plate reader.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway in glioblastoma stem cells.
Experimental Workflow for this compound Efficacy Testing
Caption: Experimental workflow for testing this compound efficacy.
References
Technical Support Center: Improving the In-Vivo Stability of Ripgbm
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo stability of Ripgbm.
Disclaimer: this compound is a small molecule that acts as a pro-drug for the apoptosis inducer cthis compound, which targets glioblastoma multiforme (GBM) cancer stem cells.[1][2][3][4] The information provided below is based on established principles of drug development and in-vivo stability enhancement for small molecules and protein therapeutics, adapted to the context of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inducer of apoptosis in glioblastoma multiforme (GBM) cancer stem cells (CSCs) with an EC50 of ≤500 nM.[2] It functions as a pro-drug, meaning it is converted into its active form, cthis compound, within the target cells. This conversion appears to be dependent on the specific redox environment of GBM CSCs, which contributes to its selectivity. The active form, cthis compound, induces apoptosis by binding to receptor-interacting protein kinase 2 (RIPK2). This interaction alters RIPK2's association with other proteins, reducing the formation of a pro-survival complex with TAK1 and increasing the formation of a pro-apoptotic complex with caspase 1, ultimately leading to caspase 1-mediated apoptosis. In animal models, this compound has been shown to significantly inhibit in-vivo tumor formation.
Q2: My this compound therapeutic shows rapid clearance from circulation in animal models. What are the potential causes?
Rapid clearance of small molecule therapeutics like this compound can be attributed to several factors:
-
Metabolic Instability: The molecule may be rapidly metabolized by enzymes in the liver (e.g., cytochrome P450 enzymes) or other tissues into inactive forms.
-
Renal Clearance: Due to its small size, this compound may be quickly filtered out of the blood by the kidneys and excreted in urine.
-
Poor Plasma Protein Binding: Insufficient binding to plasma proteins (like albumin) can leave a higher fraction of the unbound drug available for metabolism and clearance.
-
Instability in Plasma: The molecule itself might be chemically unstable at physiological pH or susceptible to degradation by plasma enzymes.
Q3: What strategies can be employed to enhance the in-vivo stability and half-life of this compound?
Several strategies can be explored to improve the in-vivo stability of this compound:
-
Chemical Modification:
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile sites can slow down enzymatic degradation.
-
Structural Modification: Altering parts of the molecule that are susceptible to metabolic attack without affecting its activity.
-
-
Formulation Strategies:
-
Liposomal Encapsulation: Encapsulating this compound in liposomes can protect it from degradation and alter its pharmacokinetic profile.
-
Polymeric Nanoparticles: Formulating this compound within biodegradable polymer nanoparticles can provide sustained release and protect the drug.
-
-
Prodrug Approach: While this compound is already a prodrug, further modifications to create a more stable version that is still efficiently converted to cthis compound at the target site could be explored.
-
Coadministration with Inhibitors: Administering this compound with inhibitors of specific metabolic enzymes can reduce its clearance, although this can increase the risk of drug-drug interactions.
Q4: How can I troubleshoot the formulation of this compound to improve its stability?
If you are encountering stability issues with your this compound formulation, consider the following troubleshooting steps:
-
pH and Buffer Optimization: Systematically screen different pH values and buffer systems to find the conditions where this compound exhibits maximum chemical stability.
-
Excipient Screening: Evaluate the effect of various excipients, such as antioxidants (to prevent oxidation), chelating agents (to bind metal ions that can catalyze degradation), and bulking agents.
-
Lyophilization (Freeze-Drying): For long-term storage, developing a lyophilized formulation can significantly enhance stability by removing water, which is often involved in degradation pathways.
-
Solubility Enhancement: If poor solubility is contributing to instability or aggregation, consider using co-solvents or cyclodextrins.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
Potential Causes:
-
Inconsistent formulation leading to variable absorption.
-
Differences in animal handling and dosing procedures.
-
Genetic variability within the animal population affecting metabolism.
-
Issues with the bioanalytical method used to quantify this compound.
Troubleshooting Steps:
-
Formulation Check: Ensure the formulation is homogeneous and that this compound remains stable throughout the experiment.
-
Standardize Procedures: Review and standardize all animal handling, dosing, and sampling protocols.
-
Analytical Method Validation: Re-validate the bioanalytical method for accuracy, precision, and reproducibility.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.
Issue 2: Poor Brain Penetration of this compound
Potential Causes:
-
The molecule is too hydrophilic to cross the blood-brain barrier (BBB).
-
This compound is a substrate for efflux transporters (e.g., P-glycoprotein) at the BBB, which actively pump it out of the brain.
-
High plasma protein binding limits the free fraction of the drug available to cross the BBB.
Troubleshooting Steps:
-
In-vitro BBB Models: Use cell-based models (e.g., Caco-2, MDCK-MDR1) to assess the permeability and efflux liability of this compound.
-
Chemical Modification: Modify the structure of this compound to increase its lipophilicity or to mask features recognized by efflux transporters.
-
Coadministration with Efflux Inhibitors: In preclinical models, co-administering this compound with known efflux pump inhibitors can confirm if this is the mechanism limiting brain entry.
-
Targeted Delivery Systems: Explore brain-targeted delivery systems like nanoparticles functionalized with ligands that bind to receptors on the BBB.
Data Presentation
Table 1: Hypothetical Comparison of this compound Formulations on Key Pharmacokinetic Parameters
| Formulation Strategy | Half-life (t½) (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Brain/Plasma Ratio |
| Saline Suspension | 2.5 | 1500 | 4500 | 0.1 |
| PEGylated Liposomes | 18.0 | 800 | 25000 | 0.3 |
| PLGA Nanoparticles | 24.0 (sustained release) | 500 | 32000 | 0.4 |
| Deuterated this compound | 5.0 | 1600 | 9000 | 0.15 |
Experimental Protocols
Protocol 1: In-Vitro Plasma Stability Assay
Objective: To assess the stability of this compound in plasma from different species (e.g., mouse, rat, human).
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike a small volume of the stock solution into pre-warmed plasma to achieve a final concentration of 1-5 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to precipitate the plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point and determine the in-vitro half-life.
Protocol 2: Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of a novel this compound formulation.
Methodology:
-
Acclimate a cohort of mice (e.g., CD-1 or BALB/c) for at least one week.
-
Divide the mice into groups for intravenous (IV) and oral (PO) or subcutaneous (SC) administration.
-
Administer the this compound formulation at a predetermined dose.
-
At specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
References
dealing with inconsistent results in Ripgbm studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with Ripgbm.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in glioblastoma (GBM) research?
This compound is a small molecule that has been identified as a selective inducer of apoptosis in Glioblastoma Multiforme (GBM) cancer stem cells (CSCs).[1][2] Its significance lies in its ability to target the specific subpopulation of cells responsible for tumor initiation, maintenance, and resistance to therapy, while sparing healthy brain cells.[2]
Q2: How does this compound selectively target GBM cancer stem cells?
This compound itself is a prodrug. It is selectively converted into its active, pro-apoptotic form, cthis compound, within GBM CSCs.[3] This conversion is thought to be mediated by enzymes or other factors that are uniquely prevalent in these cancer stem cells.[2]
Q3: What is the mechanism of action of the active form, cthis compound?
cthis compound induces apoptosis by binding to the receptor-interacting protein kinase 2 (RIPK2). This interaction leads to the formation of a pro-apoptotic complex with caspase 1, ultimately triggering programmed cell death.
Troubleshooting Guide
Issue 1: Inconsistent or No Apoptosis Observed in GBM CSCs
If you are not observing the expected apoptotic effects of this compound on your GBM CSCs, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Cell Culture Conditions | Ensure you are using an adherent in vitro expansion system for patient-derived GBM CSCs that maintains their stem cell-like characteristics. Verify the use of appropriate specialized cell culture media. |
| This compound Stability and Conversion | This compound is relatively stable in culture media (half-life > 4 days). However, its conversion to the active cthis compound is critical. Confirm that your GBM CSC line has the necessary intracellular environment for this conversion. This can be indirectly assessed by comparing results with a positive control cell line known to be sensitive to this compound. |
| Incorrect Compound Concentration | The effective concentration of this compound can vary between different patient-derived cell lines. Perform a dose-response study to determine the optimal concentration for your specific GBM CSC line. A starting concentration of 1 µM has been shown to be effective in some studies. |
| Timing of Assay | Apoptosis is a time-dependent process. Measure caspase 3/7 activation at various time points (e.g., 24, 48, 72, 96 hours) to capture the peak apoptotic activity. |
Issue 2: this compound Appears to Affect Non-Target Cells
If you observe toxicity in non-diseased cells, such as neural progenitor cells (NPCs), review the following.
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Extremely high concentrations of any compound can lead to off-target effects. Ensure you are using a concentration that is selective for GBM CSCs, as determined by your dose-response experiments. |
| Cell Line Purity | Verify the purity of your GBM CSC and control cell line cultures. Contamination can lead to misleading results. |
| Prodrug Conversion in Control Cells | While unlikely, consider the possibility that your specific control cell line may have an unusual metabolic profile that allows for some conversion of this compound to cthis compound. |
Issue 3: Inconsistent In Vivo Study Results
Variability in animal studies can be complex. Here are some factors to consider.
| Potential Cause | Troubleshooting Step |
| Drug Administration and Bioavailability | This compound has shown reasonable brain exposure following oral administration. Ensure consistent dosing and formulation. The active form, cthis compound, has poor brain exposure, so it is the prodrug this compound that should be administered for in vivo studies. |
| Tumor Model | Use a physiologically relevant orthotopic intracranial GBM CSC tumor xenograft mouse model to accurately recapitulate the invasive nature of the human disease. Non-CSC glioma cell lines may not form tumors that are representative of GBM. |
| Animal Health and Husbandry | Ensure consistent animal health, age, and housing conditions, as these factors can influence tumor growth and drug metabolism. |
Experimental Protocols
Standardized In Vitro Apoptosis Assay for this compound
-
Cell Culture: Culture patient-derived GBM CSCs and a control cell line (e.g., human NPCs) in their respective specialized media. Ensure cultures are maintained in an adherent format that preserves stem cell characteristics.
-
Seeding: Plate cells in a 384-well assay format at a density optimized for your cell lines.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control. A 1 µM concentration is a good starting point.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72, 96 hours).
-
Apoptosis Measurement:
-
Caspase Activity: Use a commercially available caspase-3/7 activity assay to measure apoptosis.
-
Immunofluorescence: Perform immunofluorescent staining for cleaved caspase 3 to visualize apoptotic cells.
-
-
Data Analysis: Quantify the results and perform statistical analysis to determine the significance of the observed effects.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Effective In Vitro Concentration | 1 µM | Induced caspase 3 cleavage in GBM-1 CSCs after 24h. | |
| This compound Stability in Media | t1/2 > 4 days | In standard cell culture media. | |
| cthis compound-RIPK2 Binding Affinity | Apparent Kd of ~2.3 µM | In vitro binding assay with purified recombinant proteins. | |
| In Vivo Oral Administration Dose | 20 mg/kg | Used in a patient-derived GBM CSC intracranial xenograft model. | |
| This compound Brain Cmax (Oral) | 540 nM | Maximum concentration in the brain after a 20 mg/kg oral dose. | |
| This compound Brain t1/2 (Oral) | 1.5 h | Half-life in the brain after a 20 mg/kg oral dose. |
Visualizations
Caption: Signaling pathway of this compound conversion and apoptosis induction.
References
Technical Support Center: Enhancing Ripgbm to cRIPGBM Conversion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Ripgbm and its conversion to the active pro-apoptotic compound, cthis compound.
Frequently Asked Questions (FAQs)
Q1: What are this compound and cthis compound?
A1: this compound is a small molecule prodrug designed to selectively induce apoptosis in glioblastoma multiforme (GBM) cancer stem cells (CSCs)[1][2][3]. Within the target cells, this compound undergoes a conversion to its active form, cthis compound (cyclized this compound)[1][4]. It is this cyclized derivative, cthis compound, that is responsible for the subsequent pro-apoptotic activity.
Q2: What is the mechanism of action of cthis compound?
A2: cthis compound induces apoptosis by directly binding to the receptor-interacting protein kinase 2 (RIPK2). This interaction acts as a molecular switch, inhibiting the formation of a pro-survival complex between RIPK2 and TAK1, while promoting the formation of a pro-apoptotic complex between RIPK2 and caspase 1. The activation of caspase 1 initiates a caspase-mediated apoptotic signaling cascade, leading to cancer cell death.
Q3: Why is the conversion of this compound to cthis compound important?
A3: The conversion of this compound to cthis compound is critical for its therapeutic efficacy. This compound itself does not interact with the target protein, RIPK2. The cell-type selectivity of this compound is attributed to the selective conversion to cthis compound within GBM CSCs. Therefore, enhancing this conversion is key to maximizing the anti-cancer activity of the compound.
Q4: What is the observed efficiency of this compound to cthis compound conversion in vitro?
A4: In GBM-1 cancer stem cells, approximately 50% of this compound is converted to cthis compound within 24 hours of incubation.
Troubleshooting Guide
Issue: Low or no conversion of this compound to cthis compound detected in our cell line.
-
Possible Cause 1: Cell-type specificity.
-
Explanation: The conversion of this compound to cthis compound is cell-type selective and has been observed to occur efficiently in glioblastoma multiforme cancer stem cells (GBM CSCs). This selectivity is likely due to the unique intracellular environment of these cells, potentially involving specific enzymes or a distinct redox potential. The conversion may not be efficient in other cell types.
-
Recommendation:
-
Verify that you are using a validated GBM CSC line.
-
As a positive control, consider using a cell line where conversion has been previously demonstrated, such as the GBM-1 line mentioned in the literature.
-
-
-
Possible Cause 2: Suboptimal intracellular redox environment.
-
Explanation: The conversion is described as a redox-dependent process. The intracellular redox state of your cells may not be conducive to the cyclization of this compound.
-
Recommendation:
-
While directly altering the intracellular redox environment can be challenging and may have off-target effects, you can mimic the conversion chemically. In in-vitro, non-cellular experiments, the addition of a reducing agent like sodium borohydride (NaBH₄) has been shown to cause near-instantaneous conversion of this compound to cthis compound. This can be useful for generating a cthis compound standard for analytical purposes.
-
Ensure your cell culture conditions are optimal to maintain the metabolic state of the GBM CSCs.
-
-
Issue: Difficulty in detecting and quantifying cthis compound.
-
Possible Cause 1: Insufficient analytical sensitivity.
-
Explanation: cthis compound is a metabolite of this compound, and its concentration may be low, especially at early time points.
-
Recommendation:
-
Utilize a highly sensitive analytical method such as high-resolution Orbitrap liquid chromatography-mass spectrometry (LC-MS) for detection and quantification.
-
Develop a standard curve using synthesized cthis compound to accurately quantify its formation.
-
-
-
Possible Cause 2: Instability of the compounds.
-
Explanation: While this compound is relatively stable in culture media, the stability of cthis compound under various experimental conditions should be considered.
-
Recommendation:
-
Perform stability tests of both this compound and cthis compound in your experimental matrix (e.g., cell culture media, cell lysates).
-
Process samples promptly after collection and store them at appropriate temperatures (e.g., -80°C) to minimize degradation.
-
-
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the conversion and activity of this compound and cthis compound.
| Parameter | This compound | cthis compound | Cell Line | Reference |
| Conversion Rate (24h) | ~50% converted to cthis compound | N/A | GBM-1 | |
| EC₅₀ (48h treatment) | 220 nM | 68 nM | GBM-1 | |
| EC₅₀ (Human NPCs) | >10 µM | 1.7 µM | Human Neural Progenitor Cells | |
| EC₅₀ (Primary Human Astrocytes) | >10 µM | 2.9 µM | Primary Human Astrocytes |
Experimental Protocols
Protocol 1: In Vitro Conversion of this compound to cthis compound in Cell Culture
-
Cell Plating: Plate GBM CSCs (e.g., GBM-1) at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound at the desired concentration (e.g., 1 µM). Include a vehicle-only control.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 12, 24, 48 hours).
-
Metabolite Extraction:
-
At each time point, collect both the cell culture medium and the cell pellet.
-
For the cell pellet, wash with ice-cold phosphate-buffered saline (PBS).
-
Perform metabolite extraction using a suitable solvent system (e.g., 80% methanol).
-
-
Sample Analysis: Analyze the extracts using high-resolution LC-MS to identify and quantify this compound and cthis compound. The expected mass-to-charge ratio (m/z) for cthis compound is approximately 411.1506.
-
Data Analysis: Calculate the percentage of this compound converted to cthis compound at each time point.
Protocol 2: Chemical Conversion of this compound to cthis compound
-
Reagent Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of sodium borohydride (NaBH₄).
-
Reduction Reaction: Add a molar excess of NaBH₄ to the this compound solution. The reaction is typically very rapid.
-
Reaction Quenching: Quench the reaction by adding a suitable reagent, such as acetone.
-
Purification (Optional): If a pure standard of cthis compound is required, the product can be purified using standard chromatographic techniques (e.g., HPLC).
-
Verification: Confirm the identity of the synthesized cthis compound using analytical methods such as LC-MS and NMR.
Visualizations
Caption: Workflow of this compound conversion to cthis compound.
Caption: cthis compound signaling pathway leading to apoptosis.
References
- 1. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising compound selectively kills brain cancer stem cells | Scripps Research [scripps.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Ripgbm degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ripgbm in cell culture. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable prodrug that selectively induces apoptosis in glioblastoma multiforme (GBM) cancer stem cells (CSCs).[1][2][3] It is a relatively stable molecule that undergoes a redox-dependent conversion within GBM CSCs to its active form, cthis compound.[1] cthis compound then binds to the receptor-interacting protein kinase 2 (RIPK2), modulating its interactions with other proteins. This leads to a reduction in the formation of a pro-survival RIPK2/TAK1 complex and an increase in the formation of a pro-apoptotic RIPK2/caspase 1 complex, ultimately triggering caspase-1-mediated apoptosis.
Q2: How should I store and handle this compound?
For long-term storage, this compound as a crystalline solid should be stored at -20°C and is stable for at least four years. Stock solutions are typically prepared in DMSO. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: My this compound treatment is showing inconsistent or no effect. What are the possible causes?
Inconsistent results with this compound can arise from several factors:
-
Cell Type Specificity: this compound's activity is dependent on its conversion to cthis compound, a process that occurs selectively in GBM CSCs. The compound will have significantly less effect on cell types that cannot perform this conversion.
-
Cellular Redox State: The conversion of this compound to cthis compound is believed to be a redox-dependent process. Variations in the metabolic state and oxidative stress levels of your cells could affect the efficiency of this conversion.
-
Suboptimal Compound Concentration: It is crucial to perform a dose-response experiment to determine the optimal effective concentration (EC50) for your specific cell line, which is reported to be ≤500 nM in sensitive GBM CSCs.
-
Compound Stability in Media: While this compound is relatively stable in cell culture media (half-life > 4 days), prolonged incubation times or specific media components could potentially lead to some degradation.
-
Issues with Stock Solution: Precipitation of the compound upon freezing or absorption of water by DMSO can alter the effective concentration. Ensure the compound is fully dissolved after thawing.
Troubleshooting Guides
Problem 1: Reduced or no this compound activity in a sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Model | Confirm that you are using a validated GBM cancer stem cell line known to be sensitive to this compound. The effect is cell-type specific. |
| Suboptimal Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and free from contamination. Stressed or senescent cells may have an altered redox state, affecting prodrug conversion. |
| Degraded Stock Solution | Prepare a fresh stock solution of this compound in anhydrous DMSO. Aliquot and store properly to avoid freeze-thaw cycles. |
| Inaccurate Dilutions | Verify pipette calibration and prepare fresh serial dilutions for each experiment. |
Problem 2: High variability in experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell seeding density across all wells of your culture plates. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, fill the outer wells of the plate with sterile PBS or media without cells. |
| Pipetting Errors | Use a multichannel pipette for adding reagents to minimize timing differences between wells. |
| Binding to Plasticware | For highly lipophilic compounds, consider using low-binding microplates and tubes to prevent loss of the compound from the solution. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a framework to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Sterile microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spiking the Media:
-
Pre-warm your complete cell culture medium and PBS to 37°C.
-
Spike the pre-warmed medium with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
As a control for inherent chemical stability, spike PBS with this compound to the same final concentration.
-
-
Incubation:
-
Aliquot the spiked media and PBS into sterile microcentrifuge tubes for different time points (e.g., 0, 24, 48, 72, 96 hours).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Sample Collection and Analysis:
-
At each time point, remove the respective tubes and immediately store them at -80°C until analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC method. The peak area of this compound will be proportional to its concentration.
-
-
Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial concentration (time 0) against time for both the cell culture medium and PBS.
-
This will allow you to determine the half-life of this compound in your specific experimental conditions.
-
Table 1: Example Data for this compound Stability Assessment
| Time (hours) | This compound Concentration in Media (% of initial) | This compound Concentration in PBS (% of initial) |
| 0 | 100 | 100 |
| 24 | 98 | 99 |
| 48 | 95 | 98 |
| 72 | 92 | 97 |
| 96 | 89 | 96 |
Visualizations
Caption: this compound is converted to cthis compound in GBM CSCs, which then modulates RIPK2 activity to induce apoptosis.
References
Technical Support Center: Optimizing Ripgbm Treatment for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment duration of Ripgbm for maximum therapeutic effect in glioblastoma multiforme (GBM) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell type-selective prodrug that induces apoptosis in glioblastoma multiforme (GBM) cancer stem cells (CSCs).[1][2] Within GBM CSCs, this compound is converted to its active form, cthis compound, through a redox-dependent process.[1][3] cthis compound then binds to the kinase domain of Receptor-Interacting Protein Kinase 2 (RIPK2).[1] This interaction acts as a molecular switch, reducing the formation of the pro-survival RIPK2/TAK1 complex and promoting the formation of a pro-apoptotic RIPK2/caspase 1 complex. The activation of caspase 1 leads to a downstream signaling cascade that results in apoptotic cell death.
Q2: How is the selectivity of this compound for GBM cancer stem cells achieved?
A2: The selectivity of this compound is attributed to the preferential conversion of the prodrug to its active, pro-apoptotic form, cthis compound, within GBM CSCs. This selective bioactivation is thought to be due to factors or enzymes that are uniquely prevalent in these cancer stem cells.
Q3: What is the recommended starting concentration and treatment duration for in vitro experiments?
A3: Based on preclinical studies, this compound has been shown to induce apoptosis in GBM CSC lines with an EC50 of ≤500 nM. For its more potent metabolite, cthis compound, the EC50 was observed to be 68 nM in the GBM-1 cell line after 48 hours of treatment. A typical starting point for in vitro experiments could be a concentration range spanning from 10 nM to 1 µM. The optimal treatment duration will depend on the specific cell line and experimental endpoint. Time-course experiments ranging from 24 to 96 hours are recommended to determine the optimal exposure time for inducing apoptosis.
Q4: What are the key considerations for designing in vivo studies with this compound?
A4: In a preclinical orthotopic intracranial GBM CSC tumor xenograft mouse model, this compound was administered at a dose of 50 mg/kg twice per day and was found to significantly reduce tumor growth. Key considerations for designing in vivo studies include the choice of an appropriate animal model (e.g., patient-derived xenografts), the route of administration, the dosing schedule, and the duration of the treatment. It is crucial to perform a maximum tolerated dose (MTD) study to determine a safe and effective dose range. Tumor growth should be monitored regularly, and the treatment duration should be sufficient to observe a significant therapeutic effect, which may range from several weeks to months depending on the tumor model.
Troubleshooting Guides
Issue 1: Low or no apoptotic response observed in GBM cell lines after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Perform a dose-response study with a wider range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the EC50 for your specific cell line. |
| Insufficient Treatment Duration | Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72, 96 hours) to identify the optimal exposure time for apoptosis induction. |
| Cell Line Resistance | Ensure the GBM cell line used expresses the necessary factors for converting this compound to cthis compound and has a functional RIPK2 signaling pathway. Consider using a different, more sensitive GBM CSC line. |
| Incorrect Assay for Apoptosis | Use multiple assays to confirm apoptosis, such as Annexin V/PI staining for early apoptosis and cleaved caspase-3 or TUNEL assays for later stages. |
| Drug Instability | Prepare fresh stock solutions of this compound and store them appropriately as recommended by the supplier. |
Issue 2: High variability in experimental results between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate cell counting before seeding to maintain consistent cell numbers across all wells and plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, which are more susceptible to evaporation, or fill them with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting techniques to ensure accurate delivery of cells, media, and drug solutions. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatment. |
Issue 3: Inconsistent tumor growth or lack of this compound efficacy in xenograft models.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Dose or Schedule | Perform a pilot study with varying doses and administration schedules to determine the most effective regimen for your specific xenograft model. |
| Poor Drug Bioavailability | Verify the formulation and route of administration to ensure adequate drug delivery to the tumor site. Pharmacokinetic studies can help determine the drug concentration in the plasma and tumor tissue. |
| Tumor Heterogeneity | Use well-characterized patient-derived xenograft (PDX) models that closely mimic the heterogeneity of human GBM. |
| Insufficient Treatment Duration | Extend the treatment period to allow for a more pronounced therapeutic effect on tumor growth. Monitor tumor volume closely over a longer duration. |
Data Presentation
Table 1: In Vitro Efficacy of this compound and cthis compound in Glioblastoma Cancer Stem Cells (GBM-1)
| Compound | Treatment Duration (hours) | EC50 (nM) |
| This compound | 48 | 220 |
| cthis compound | 48 | 68 |
Table 2: Time-Dependent Caspase Activation by cthis compound in GBM-1 Cells
| Treatment Duration (hours) | Caspase-1 Cleavage | Caspase-9 Cleavage | Caspase-7 Cleavage | PARP Cleavage |
| 0 | - | - | - | - |
| 6 | + | + | + | + |
| 12 | ++ | ++ | ++ | ++ |
| 24 | +++ | +++ | +++ | +++ |
| (Data synthesized from Western blot analysis in Lucki et al., 2019. "+" indicates the relative level of cleavage.) |
Table 3: In Vivo Efficacy of this compound in an Orthotopic GBM Xenograft Model
| Treatment Group | Dose | Treatment Duration | Outcome |
| Vehicle Control | - | 5 weeks | Large brain tumors |
| This compound | 50 mg/kg, twice daily | 5 weeks | Significantly suppressed tumor formation, resulting in tiny brain tumors |
Experimental Protocols
1. Determining Optimal this compound Concentration (In Vitro Dose-Response Assay)
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound in a specific GBM cell line.
-
Methodology:
-
Seed GBM cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A common range to test is from 1 nM to 10 µM.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT, or live/dead staining).
-
Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to calculate the EC50 value.
-
2. Time-Course Analysis of this compound-Induced Apoptosis
-
Objective: To determine the optimal treatment duration for inducing apoptosis with this compound.
-
Methodology:
-
Seed GBM cells in multiple plates or wells.
-
Treat the cells with a fixed concentration of this compound (e.g., the previously determined EC50 or 2x EC50).
-
At various time points (e.g., 12, 24, 48, 72, 96 hours), harvest the cells.
-
Assess the percentage of apoptotic cells using flow cytometry after staining with Annexin V and propidium iodide (PI).
-
Alternatively, perform Western blot analysis for cleaved caspases (e.g., caspase-1, caspase-3) and PARP at each time point.
-
Plot the percentage of apoptotic cells or the level of cleaved proteins against time to identify the peak apoptotic response.
-
3. Caspase-1 Activity Assay
-
Objective: To measure the activity of caspase-1, a key downstream effector of the this compound-induced apoptotic pathway.
-
Methodology:
-
Seed GBM cells and treat them with this compound for the optimized duration.
-
Lyse the cells to release their intracellular contents.
-
Use a commercially available caspase-1 activity assay kit (colorimetric or fluorometric). These kits typically provide a specific caspase-1 substrate (e.g., YVAD-pNA or YVAD-AFC).
-
Incubate the cell lysate with the substrate according to the manufacturer's protocol.
-
Measure the resulting colorimetric or fluorescent signal using a plate reader.
-
The signal intensity is proportional to the caspase-1 activity in the sample.
-
Mandatory Visualization
Caption: this compound signaling pathway in GBM cancer stem cells.
Caption: Experimental workflow for optimizing this compound treatment.
References
Validation & Comparative
A Preclinical vs. Clinical Showdown: Ripgbm and Standard Glioblastoma Chemotherapy
A comparative analysis of the novel investigational agent Ripgbm with the established standard of care for glioblastoma (GBM), providing researchers, scientists, and drug development professionals with a comprehensive overview of their distinct mechanisms and supporting data.
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis despite aggressive multimodal therapies.[1][2][3][4] The current standard of care, established over a decade ago, involves surgical resection followed by radiation and chemotherapy with temozolomide (TMZ).[5] However, tumor recurrence is nearly universal, driven by a subpopulation of therapy-resistant glioblastoma stem-like cells (GSCs). In the quest for more effective treatments, a novel small molecule, this compound, has emerged from preclinical studies as a promising agent that selectively targets these GSCs.
This guide provides a detailed comparison of this compound, based on available preclinical data, and standard GBM chemotherapy. While direct clinical comparisons are not yet possible, this guide aims to objectively present the existing experimental data to inform future research and development.
Standard of Care: Temozolomide-Based Chemotherapy
The cornerstone of GBM chemotherapy is temozolomide (TMZ), an oral alkylating agent. Following maximal surgical resection, patients typically undergo concurrent radiation therapy with daily TMZ, followed by adjuvant TMZ for six or more cycles. TMZ exerts its cytotoxic effects by methylating DNA, which leads to DNA damage and ultimately triggers cell death. However, the efficacy of TMZ is often limited by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). Tumors with an unmethylated MGMT promoter have higher levels of this enzyme, which can reverse the DNA damage induced by TMZ, leading to chemoresistance.
The Challenger: this compound, a Selective GSC Apoptosis Inducer
This compound is a novel small molecule identified through a high-throughput screen for compounds that selectively induce cell death in patient-derived GSCs. Preclinical studies have shown that this compound is a prodrug that is selectively metabolized into its active form, cthis compound, within GSCs. This selectivity appears to be due to the unique redox environment of GSCs.
The active metabolite, cthis compound, induces apoptosis by binding to the receptor-interacting protein kinase 2 (RIPK2). This interaction modulates RIPK2's function, leading to the formation of a pro-apoptotic complex with caspase-1, ultimately resulting in programmed cell death. This mechanism of action is distinct from the DNA-damaging effects of standard chemotherapy.
Quantitative Data Comparison
The following table summarizes the key characteristics and reported efficacy of this compound (from preclinical studies) and standard GBM chemotherapy (from clinical data). It is crucial to note that this comparison is indirect and based on different study types (animal models vs. human trials).
| Feature | This compound (Preclinical Data) | Standard GBM Chemotherapy (Temozolomide - Clinical Data) |
| Mechanism of Action | Prodrug converted to cthis compound; cthis compound binds to RIPK2, inducing a pro-apoptotic RIPK2/caspase-1 complex. | Alkylating agent that methylates DNA, leading to apoptosis. |
| Target Cells | Selectively targets glioblastoma stem-like cells (GSCs). | Targets all rapidly dividing cells, including cancer cells. |
| Reported Efficacy | Significantly suppressed tumor formation in an orthotopic intracranial GBM CSC tumor xenograft mouse model. EC50 for inducing apoptosis in GBM CSCs is in the nanomolar range (e.g., 220 nM in GBM-1 cells). | Median survival of 14.6 months with radiation plus temozolomide vs. 12.1 months with radiation alone in a large clinical trial. |
| Resistance Mechanism | Not yet fully elucidated in clinical settings. | Overexpression of the DNA repair enzyme MGMT. |
| Brain Penetrance | Orally bioavailable and brain penetrant in mouse models. | Orally bioavailable and crosses the blood-brain barrier. |
Experimental Protocols
This compound In Vivo Efficacy Study in an Orthotopic Xenograft Model
A key preclinical study evaluated the in vivo efficacy of this compound in an orthotopic intracranial GBM CSC tumor xenograft mouse model.
-
Cell Lines: Patient-derived GBM cancer stem cells (GBM39) engineered to express a fluorescent protein (IRFP 720) were used.
-
Animal Model: 5-week-old nu/nu mice were used for the study.
-
Tumor Implantation: GBM39 cells were orthotopically injected into the brains of the mice.
-
Treatment: Mice were treated with either a vehicle control or this compound at a dose of 50 mg/kg, administered orally twice daily.
-
Monitoring: Tumor growth was monitored over a period of 5 weeks using fluorescence molecular tomography (FMT).
-
Endpoint Analysis: At the end of the study, mouse brains were harvested for histological analysis (H&E staining) to confirm tumor size.
-
Statistical Analysis: The difference in tumor growth between the vehicle and this compound-treated groups was assessed for statistical significance.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound-induced apoptosis in GSCs.
Caption: A typical workflow for the discovery and preclinical evaluation of this compound.
Conclusion
This compound represents a novel therapeutic strategy for GBM that selectively targets the cancer stem cell population, a key driver of tumor recurrence and therapy resistance. Its mechanism of action, which involves the modulation of the RIPK2 signaling pathway to induce apoptosis, is fundamentally different from the DNA-damaging effects of the current standard of care, temozolomide. While the data for this compound is still in the preclinical stage, the initial findings are promising and warrant further investigation. Direct comparative studies in clinical trials will be necessary to determine the ultimate therapeutic potential of this compound in the treatment of glioblastoma. This guide provides a foundational comparison to aid researchers in understanding the evolving landscape of GBM therapeutics.
References
- 1. Glioblastoma Multiforme (GBM): An overview of current therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glioblastoma - Wikipedia [en.wikipedia.org]
- 3. Evolution of Preclinical Models for Glioblastoma Modelling and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Models and Technologies in Glioblastoma Research: Evolution, Current State, and Future Avenues [mdpi.com]
- 5. hopkinsmedicine.org [hopkinsmedicine.org]
advantages of Ripgbm over conventional brain cancer treatments
A Comparative Analysis of Ripgbm Versus Conventional Therapies for Brain Cancer
For researchers, scientists, and drug development professionals vested in the fight against glioblastoma (GBM), the most aggressive form of brain cancer, the limitations of current treatment modalities are starkly evident. Conventional therapies, including surgery, radiation, and chemotherapy, often fall short in providing a lasting cure, largely due to the resilience of a subpopulation of cells known as glioblastoma cancer stem cells (CSCs). These CSCs are implicated in tumor initiation, recurrence, and therapeutic resistance. In this challenging landscape, a novel small molecule, this compound, has emerged from extensive cell-based chemical screening, demonstrating a unique and potent mechanism for selectively eliminating these critical cancer-driving cells[1][2]. This guide provides a comprehensive comparison of this compound with conventional brain cancer treatments, supported by available preclinical experimental data.
Superior Efficacy and Selectivity of this compound in Preclinical Models
This compound distinguishes itself from conventional chemotherapeutics through its remarkable potency and selectivity against GBM CSCs. In preclinical studies, this compound has shown significantly greater efficacy in inducing apoptosis (programmed cell death) in patient-derived GBM CSC cultures compared to the standard-of-care chemotherapy, temozolomide[3].
Table 1: Comparative In Vitro Efficacy of this compound and Temozolomide Against Glioblastoma Cancer Stem Cells
| Compound | Cell Line | EC50 (µM) | Selectivity Index vs. Non-Cancerous Cells | Reference |
| This compound | GBM-1 (GBM CSC) | 0.22 | >15-fold vs. human lung fibroblasts | [4] |
| Human Neural Stem Cells | 1.7 | [4] | ||
| Primary Human Astrocytes | 2.9 | |||
| Temozolomide | TMZ-sensitive GBM CSC lines | Clinically relevant concentrations effective | Lower selectivity | |
| TMZ-resistant GBM CSC lines | Ineffective at clinically feasible concentrations | Lower selectivity |
EC50: Half-maximal effective concentration, a measure of drug potency. Selectivity Index: Ratio of EC50 in non-cancerous cells to EC50 in cancer cells, with higher values indicating greater safety.
The data clearly indicates that this compound is not only potent against GBM CSCs but also exhibits a high degree of selectivity, sparing healthy brain cells. This is a significant advantage over conventional chemotherapies like temozolomide, which can cause considerable toxicity to normal tissues.
In a highly relevant preclinical model, this compound demonstrated significant tumor growth inhibition. In an orthotopic intracranial xenograft mouse model using patient-derived GBM CSCs, oral administration of this compound led to substantially smaller tumors compared to the control group after five weeks of treatment. While specific tumor volume data over time from this study is not publicly available, the qualitative results strongly suggest a potent anti-tumor effect in a complex in vivo setting.
Unraveling the Unique Mechanism of Action of this compound
The key to this compound's efficacy and selectivity lies in its unique mechanism of action. This compound is a prodrug, meaning it is administered in an inactive form and is converted to its active form, cthis compound, preferentially within the GBM CSCs. This targeted activation is a crucial advantage, minimizing off-target effects.
cthis compound then directly binds to the Receptor-Interacting Protein Kinase 2 (RIPK2), a protein involved in cellular signaling pathways. This binding event acts as a molecular switch, inhibiting a pro-survival signaling pathway (RIPK2/TAK1) and promoting a pro-apoptotic pathway (RIPK2/caspase-1). The activation of caspase-1 initiates a cascade of other caspases (caspase-7 and -9), ultimately leading to PARP cleavage and the execution of apoptosis.
In contrast, conventional chemotherapies work through less specific mechanisms. Temozolomide and lomustine are alkylating agents that damage DNA, leading to cell death in rapidly dividing cells, including both cancerous and healthy cells. Bevacizumab is a monoclonal antibody that targets Vascular Endothelial Growth Factor (VEGF), inhibiting the formation of new blood vessels that tumors need to grow. While effective in some cases, these mechanisms do not specifically target the CSC population and are often associated with significant side effects and the development of resistance.
A Favorable, Albeit Preliminary, Safety Profile
Preclinical toxicity studies of this compound, though limited, are promising. A one-week study in mice showed no overt signs of toxicity at doses as high as 100 mg/kg administered orally twice daily, a dose significantly higher than the effective dose in the in vivo efficacy studies. This suggests a potentially wide therapeutic window for this compound.
Conventional brain cancer treatments, on the other hand, are well-known for their significant side effects. Temozolomide can cause nausea, vomiting, fatigue, and myelosuppression (a decrease in the production of blood cells). Lomustine also carries a risk of delayed and cumulative myelosuppression. Bevacizumab can lead to high blood pressure, bleeding, and problems with wound healing. The targeted nature of this compound's activation and mechanism of action holds the promise of a more favorable safety profile in clinical settings.
Experimental Protocols
To ensure transparency and reproducibility, the following are summaries of the key experimental protocols used in the preclinical evaluation of this compound.
Cell Viability and Apoptosis Assays
Patient-derived GBM CSCs and non-cancerous control cells were seeded in 384-well plates. After 24 hours, cells were treated with a range of concentrations of this compound or control compounds. Cell viability was assessed after 72 hours using a luminescent cell viability assay that measures ATP levels. Apoptosis was confirmed through the detection of activated caspases and PARP cleavage by western blot analysis.
Orthotopic Intracranial Xenograft Model
Patient-derived GBM CSCs (GBM-39 line), engineered to express a fluorescent protein for tracking, were stereotactically injected into the brains of immunodeficient mice. Seven days post-injection, mice were randomized into treatment and control groups. The treatment group received this compound (50 mg/kg) orally twice daily. Tumor growth was monitored weekly using fluorescence tomography. At the end of the study (five weeks), brains were harvested for histological analysis.
Future Directions and Conclusion
While the preclinical data for this compound is highly encouraging, further research is necessary to fully understand its therapeutic potential. Long-term toxicity studies are needed to confirm its safety profile. Furthermore, clinical trials in human patients are the essential next step to determine its efficacy and safety in a clinical setting.
References
A Comparative Analysis of Ripgbm and Other RIPK2 Interacting Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ripgbm and other compounds that interact with the Receptor-Interacting Protein Kinase 2 (RIPK2). The information presented is supported by experimental data to assist researchers in evaluating alternatives for their studies.
Introduction to RIPK2 and Its Inhibition
Receptor-Interacting Protein Kinase 2 (RIPK2), a serine/threonine-protein kinase, is a crucial mediator in the innate immune system's signaling pathways.[1] It plays a pivotal role downstream of the Nucleotide-binding oligomerization domain-like receptors (NOD-like receptors), particularly NOD1 and NOD2, which are intracellular sensors of bacterial peptidoglycans.[2] Upon activation, RIPK2 undergoes autophosphorylation and ubiquitination, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways.[1][3] This activation results in the transcription of pro-inflammatory cytokines and chemokines.[4] Dysregulation of the NOD-RIPK2 pathway is implicated in various inflammatory diseases such as Crohn's disease, rheumatoid arthritis, and certain cancers, making RIPK2 an attractive therapeutic target.
RIPK2 inhibitors can be broadly classified based on their mechanism of action. Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase, while Type II inhibitors target the inactive DFG-out conformation, often offering better specificity. Some compounds also exhibit allosteric inhibition or function by disrupting protein-protein interactions essential for RIPK2 signaling, such as the interaction with XIAP.
Comparative Analysis of RIPK2 Interacting Compounds
This section provides a detailed comparison of this compound with other notable RIPK2 interacting compounds.
Quantitative Data Summary
The following table summarizes the available quantitative data for various RIPK2 interacting compounds, including their potency in biochemical and cellular assays.
| Compound | Type | Target | IC50 (RIPK2 Kinase Assay) | Cellular Potency (EC50/IC50) | Apparent Kd | Reference(s) |
| This compound | Prodrug | RIPK2 | - | ≤500 nM (GBM CSCs apoptosis) | - | |
| cthis compound | Active Metabolite | RIPK2 | - | 68 nM (GBM-1 cell apoptosis) | 2.3 µM | |
| Ponatinib | Type II Inhibitor | Multi-kinase | Potent (nM range) | Potent (nM range) | - | |
| Gefitinib | Type I Inhibitor | EGFR, RIPK2 | 51 nM (tyrosine phosphorylation) | - | - | |
| Erlotinib | Type I Inhibitor | EGFR, RIPK2 | - | - | - | |
| WEHI-345 | Type I Inhibitor | RIPK2 | 130 nM | >10-fold lower than in vitro | - | |
| GSK583 | Type I Inhibitor | RIPK2 | Potent (nM range) | Potent (nM range) | - | |
| CSLP37 | Type I Inhibitor | RIPK2 | 16 ± 5 nM | 26 ± 4 nM (NOD signaling) | - | |
| BI 706039 | - | RIPK2 | - | < 1.0 nM (human), 2.9 nM (mouse) (MDP-induced TNF-α) | - | |
| YM155 | - | RIPK2 | - | Low to sub-nM (GBM cells) | - |
Qualitative Comparison
The table below outlines the mechanisms of action and key cellular effects of this compound and other selected RIPK2 interacting compounds.
| Compound | Mechanism of Action | Key Cellular Effects | Reference(s) |
| This compound/cthis compound | Prodrug converted to cthis compound in GBM CSCs. cthis compound binds to RIPK2, reducing the prosurvival RIPK2/TAK1 complex and increasing the proapoptotic RIPK2/caspase 1 complex. | Selectively induces caspase-1-dependent apoptosis in glioblastoma multiforme (GBM) cancer stem cells (CSCs). | |
| Ponatinib | Type II inhibitor targeting the inactive DFG-out conformation of RIPK2. It can also antagonize the RIPK2-XIAP interaction. | Inhibits RIPK2 autophosphorylation, ubiquitination, and NOD2 signaling. | |
| Gefitinib | ATP-competitive Type I inhibitor. | Inhibits both tyrosine and serine-threonine phosphorylation of RIPK2, leading to the inhibition of RIPK2-induced IKKβ activation. | |
| WEHI-345 | ATP-competitive inhibitor that binds to the ATP-binding pocket of RIPK2. | Inhibits NOD signaling by preventing RIPK2 binding to IAPs, thereby interfering with RIPK2 ubiquitination and downstream NF-κB activation. | |
| CSLP Compounds | ATP pocket-binding inhibitors. | Inhibit both RIPK2 kinase activity and the RIPK2-XIAP interaction, thereby blocking NOD2 signaling. | |
| BI 706039 | Potent and specific functional inhibitor of RIPK2. | Effectively blocks MDP-induced TNF-α production from human and mouse cells. | |
| YM155 | Interacts with RIPK2. | Induces cell death in a broad panel of GBM cell types at low- and sub-nM concentrations. |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below to facilitate a better understanding of the underlying mechanisms and methodologies.
Caption: NOD2-RIPK2 signaling pathway and points of intervention by various compounds.
Caption: Mechanism of action of this compound in inducing apoptosis in GBM cancer stem cells.
Caption: General experimental workflow for the identification and characterization of RIPK2 inhibitors.
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the literature for the characterization of RIPK2 interacting compounds.
In Vitro RIPK2 Kinase Assay (e.g., ADP-Glo™)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the RIPK2 kinase reaction is performed with ATP and a suitable substrate. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP produced into a luminescent signal, which is then measured.
General Protocol:
-
Prepare a reaction mixture containing recombinant human RIPK2 enzyme, a universal kinase substrate (e.g., MBP), and ATP in a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 2.5 mM MnCl2, 0.1 mg/mL BSA, 0.05 mM DTT).
-
Add the test compound at various concentrations to the reaction mixture and incubate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value of the compound by plotting the percentage of inhibition against the compound concentration.
Cellular Assay for NOD2-Mediated Cytokine Production
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to NOD2 stimulation.
Principle: Cells expressing NOD2 are stimulated with a NOD2 agonist, such as muramyl dipeptide (MDP), in the presence or absence of the test compound. The amount of a specific cytokine (e.g., CXCL8 or TNF-α) released into the cell culture supernatant is then quantified.
General Protocol:
-
Seed cells, such as U2OS/NOD2 or human peripheral blood mononuclear cells (PBMCs), in a multi-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 30 minutes).
-
Stimulate the cells with a NOD2 agonist, such as L18-MDP (e.g., 200 ng/ml), for a defined period (e.g., 4 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of the cytokine of interest (e.g., CXCL8 or TNF-α) in the supernatant using an ELISA kit or by intracellular flow cytometry.
-
Determine the IC50 value of the compound by analyzing the dose-dependent inhibition of cytokine production.
Co-Immunoprecipitation (Co-IP) for RIPK2-XIAP Interaction
This assay is used to determine if a compound can disrupt the interaction between RIPK2 and its binding partner, XIAP.
Principle: Cells are treated with the test compound, and then the protein of interest (e.g., RIPK2) is immunoprecipitated from the cell lysate using a specific antibody. The immunoprecipitated complex is then analyzed by Western blotting to detect the presence of the interacting protein (e.g., XIAP).
General Protocol:
-
Culture cells (e.g., HEK293T) and transfect them with constructs expressing tagged versions of RIPK2 and XIAP if necessary.
-
Treat the cells with the test compound or a vehicle control.
-
Lyse the cells in a suitable lysis buffer.
-
Incubate the cell lysate with an antibody specific to one of the proteins (e.g., anti-HA for HA-tagged RIPK2).
-
Add protein A/G-agarose beads to precipitate the antibody-protein complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against both RIPK2 and XIAP to detect their presence in the immunoprecipitated complex. A reduced amount of co-immunoprecipitated XIAP in the presence of the compound indicates disruption of the interaction.
Cell Viability and Apoptosis Assays
These assays are used to assess the cytotoxic effects of the compounds on different cell lines.
Principle: For this compound, which induces apoptosis, assays that measure markers of programmed cell death are particularly relevant.
General Protocol (Caspase Activity Assay):
-
Plate cells (e.g., GBM CSCs) in a multi-well plate.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 48 hours).
-
Add a luminogenic substrate for a specific caspase (e.g., caspase-1 or caspase-3/7).
-
The caspase in apoptotic cells will cleave the substrate, releasing a luminescent signal.
-
Measure the luminescence using a plate reader.
-
An increase in luminescence indicates an increase in caspase activity and apoptosis.
By presenting this comprehensive comparative analysis, we aim to provide researchers with the necessary information to make informed decisions regarding the selection of RIPK2-interacting compounds for their specific research needs. The provided data, diagrams, and protocols offer a foundation for further investigation into the therapeutic potential of targeting the RIPK2 signaling pathway.
References
- 1. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 4. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
Validating the Proapoptotic RIPK2/Caspase-1 Complex Formation by Ripgbm: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of specific protein complexes is a cornerstone of cellular signaling, dictating outcomes ranging from survival to programmed cell death (apoptosis). One such critical interaction is the formation of a proapoptotic complex between Receptor-Interacting Protein Kinase 2 (RIPK2) and Caspase-1. Recent discoveries have highlighted a proapoptotic derivative of the small molecule RIPGBM, termed cthis compound, which selectively induces apoptosis in glioblastoma multiforme (GBM) cancer stem cells. Mechanistic studies have revealed that cthis compound functions as a molecular switch, promoting the formation of the proapoptotic RIPK2/Caspase-1 complex while inhibiting a pro-survival RIPK2/TAK1 interaction.[1][2][3]
Validating this cthis compound-induced complex is crucial for understanding its mechanism of action and for the development of targeted cancer therapies. This guide provides an objective comparison of key experimental methods used to detect and quantify the formation of the RIPK2/Caspase-1 complex, supported by detailed protocols and representative data.
The Mechanism: cthis compound as a Molecular Switch
RIPK2 is a serine/threonine kinase that plays a dual role in cell fate.[4][5] Under normal conditions or in response to certain stimuli, it can associate with TAK1 to activate pro-survival signaling pathways like NF-κB. However, the small molecule cthis compound redirects RIPK2's function. By binding to RIPK2, cthis compound facilitates a conformational change that favors the recruitment of Caspase-1, a key initiator of apoptosis and pyroptosis. This shifts the equilibrium from a pro-survival state to a pro-death state, leading to the activation of the apoptotic cascade.
Comparison of Validation Techniques
Several robust techniques can be employed to validate the interaction between RIPK2 and Caspase-1. The choice of method depends on the specific experimental question, such as confirming the interaction, visualizing its subcellular location, or measuring its dynamics in real-time.
| Technique | Principle | Advantages | Disadvantages | Data Output |
| Co-Immunoprecipitation (Co-IP) | An antibody to a "bait" protein (e.g., RIPK2) is used to pull it down from a cell lysate, along with any interacting "prey" proteins (e.g., Caspase-1). | Gold standard for confirming interactions in vitro; uses endogenous or tagged proteins; relatively straightforward. | Does not confirm direct interaction (may involve bridging molecules); susceptible to buffer artifacts; provides no spatial information. | Western Blot band intensity for prey protein in the IP fraction. |
| Proximity Ligation Assay (PLA) | Two primary antibodies for the target proteins are recognized by secondary probes with attached oligonucleotides. If the proteins are in close proximity (<40 nm), the oligos ligate, forming a circular DNA template that is amplified and detected as a fluorescent spot. | High sensitivity and specificity; provides in situ visualization and subcellular localization of interactions; single-molecule detection. | Requires specific primary antibodies from different species; more complex and costly than Co-IP; semi-quantitative. | Number of fluorescent spots per cell, representing interaction events. |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between a donor and an acceptor fluorophore. FRET occurs only when the two fluorophores (attached to the proteins of interest) are very close (1-10 nm). | Allows for real-time measurement of protein interactions in living cells; provides distance information; highly sensitive to conformational changes. | Requires fusion of proteins with fluorescent tags, which may alter function; complex data analysis; requires specialized microscopy equipment. | FRET efficiency (percentage), changes in donor/acceptor fluorescence intensity or lifetime. |
Experimental Protocols & Workflows
Co-Immunoprecipitation (Co-IP)
This method is ideal for demonstrating that cthis compound treatment increases the amount of Caspase-1 associated with RIPK2 in a cell population.
Detailed Protocol:
-
Cell Treatment & Lysis: Plate GBM cells and treat with a vehicle control or cthis compound (e.g., 250 nM) for a specified time. Harvest and lyse cells on ice using a gentle Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, plus protease and phosphatase inhibitors).
-
Pre-clearing: Centrifuge lysate to pellet debris. Add Protein A/G agarose beads and a control IgG to the supernatant and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against the "bait" protein (e.g., anti-RIPK2) and incubate overnight at 4°C with rotation.
-
Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washes: Pellet the beads by gentle centrifugation. Discard the supernatant and wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an antibody against the "prey" protein (anti-Caspase-1).
Representative Data:
| Sample | IP Antibody | Input (Caspase-1) | IP Fraction (Caspase-1) | Fold Change (IP/Input) |
| Control | IgG | 1.0 | 0.05 | - |
| Control | Anti-RIPK2 | 1.0 | 0.20 | 1.0x |
| cthis compound-Treated | Anti-RIPK2 | 1.0 | 0.85 | 4.25x |
Proximity Ligation Assay (PLA)
PLA is excellent for visualizing the increase in RIPK2 and Caspase-1 proximity within individual cells following cthis compound treatment.
Detailed Protocol:
-
Sample Preparation: Grow cells on coverslips and treat with vehicle or cthis compound. Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a blocking solution.
-
Primary Antibody Incubation: Incubate the samples with a pair of primary antibodies raised in different species that target the two proteins of interest (e.g., mouse anti-RIPK2 and rabbit anti-Caspase-1) overnight at 4°C.
-
PLA Probe Incubation: Wash the samples and add the PLA probes (e.g., anti-mouse MINUS and anti-rabbit PLUS secondary antibodies conjugated to oligonucleotides). Incubate for 1 hour at 37°C.
-
Ligation: Wash and add the ligation solution containing connector oligonucleotides and ligase. Incubate for 30 minutes at 37°C. This forms a circular DNA template if the probes are in close proximity.
-
Amplification: Wash and add the amplification solution containing DNA polymerase and fluorescently labeled nucleotides. Incubate for 100 minutes at 37°C to generate a long, detectable DNA product.
-
Imaging and Analysis: Wash the coverslips, mount them onto slides with a DAPI-containing mounting medium, and visualize using a fluorescence microscope. Each fluorescent spot represents a single protein-protein interaction event. Quantify the number of spots per cell.
Representative Data:
| Treatment | Average PLA Spots per Cell | Standard Deviation |
| Control | 5.2 | ± 2.1 |
| cthis compound | 28.6 | ± 6.8 |
Förster Resonance Energy Transfer (FRET)
FRET is the most sophisticated method, allowing for dynamic measurements of the RIPK2-Caspase-1 interaction in living cells.
Detailed Protocol:
-
Construct Generation and Transfection: Generate expression vectors for RIPK2 fused to a donor fluorophore (e.g., CFP) and Caspase-1 fused to an acceptor fluorophore (e.g., YFP). Transfect cells with these constructs.
-
Cell Culture and Imaging: Plate the transfected cells in a suitable imaging dish (e.g., glass-bottom). Mount the dish on a fluorescence microscope equipped for FRET imaging.
-
Baseline Measurement: Excite the donor fluorophore (CFP) and measure its emission as well as the sensitized emission from the acceptor (YFP). This establishes the baseline FRET efficiency before treatment.
-
Treatment and Time-Lapse: Add cthis compound to the cells and immediately begin time-lapse imaging. Acquire images in the donor, acceptor, and FRET channels at regular intervals.
-
Data Analysis: Correct for background fluorescence and spectral bleed-through. Calculate the FRET efficiency at each time point. An increase in FRET efficiency indicates that the donor and acceptor (and thus RIPK2 and Caspase-1) are coming into closer proximity.
Representative Data:
| Time Post-cthis compound Addition (min) | Normalized FRET Efficiency (%) |
| 0 | 8.5 |
| 5 | 12.1 |
| 10 | 21.4 |
| 15 | 35.8 |
| 20 | 36.2 |
Conclusion
Validating the cthis compound-induced formation of the proapoptotic RIPK2/Caspase-1 complex is a critical step in preclinical drug development.
-
Co-immunoprecipitation serves as a fundamental, robust method to confirm the increased association between the two proteins in a treated cell population.
-
Proximity Ligation Assay offers a powerful next step, providing in situ evidence and subcellular localization of the interaction at the single-cell level.
-
FRET provides the most dynamic view, allowing researchers to observe the kinetics of complex formation in real-time within living cells.
A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and compelling evidence to validate the mechanism of action for novel therapeutics like cthis compound that target the RIPK2 signaling hub.
References
- 1. glpbio.com [glpbio.com]
- 2. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell death gene expression profile: role of RIPK2 in dengue virus-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ripgbm's Therapeutic Potential Against Existing Glioblastoma Treatments
An Objective Guide for Researchers and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis for most patients. The current standard of care, primarily revolving around surgery, radiation, and chemotherapy with temozolomide, has seen only modest improvements in overall survival. The high degree of tumor heterogeneity, the presence of therapy-resistant cancer stem cells (CSCs), and the challenge of drug delivery across the blood-brain barrier necessitate the development of novel therapeutic agents. This guide provides a comparative assessment of a promising new investigational agent, Ripgbm, against the standard-of-care chemotherapy, temozolomide, and a structurally related, clinical-stage compound, YM155.
Mechanism of Action: A Novel Approach to Inducing Apoptosis in Glioblastoma Cancer Stem Cells
This compound is a small molecule prodrug that demonstrates a unique mechanism for selectively inducing apoptosis in glioblastoma multiforme (GBM) cancer stem cells (CSCs)[1][2][3][4]. Within the specific redox environment of GBM CSCs, this compound is converted to its active metabolite, cthis compound[1]. This active compound then targets the receptor-interacting protein kinase 2 (RIPK2).
The binding of cthis compound to RIPK2 acts as a molecular switch, disrupting the pro-survival signaling pathway. It leads to a decreased association between RIPK2 and TAK1, a key component of pro-survival signaling, and promotes the formation of a pro-apoptotic complex between RIPK2 and caspase 1. This cascade culminates in the activation of caspase 1-dependent apoptosis, a programmed cell death pathway, specifically within the GBM CSC population. This targeted approach offers the potential for high efficacy against the cells responsible for tumor recurrence while sparing healthy brain cells.
Comparative Efficacy: In Vitro and In Vivo Data
The therapeutic potential of a new drug is critically evaluated by its efficacy compared to existing treatments. Below is a summary of the available preclinical data for this compound, temozolomide, and YM155.
In Vitro Cytotoxicity
The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a measure of a drug's potency. A lower value indicates higher potency.
| Compound | Cell Line(s) | EC50 / IC50 | Reference(s) |
| This compound | GBM CSCs | ≤500 nM | |
| GBM-1 (GBM CSC) | 220 nM | ||
| YM155 | Various GBM cell lines | 10 - 75 nM | |
| U251 | 9 nM | ||
| U87 | 16 nM | ||
| M059K & M059J | ~30-35 nM | ||
| Temozolomide | U87 | 123.9 - 230.0 µM (highly variable) | |
| Patient-derived cell lines | 220 µM (median, wide range) | ||
| TMZ-sensitive (G76) | 1.31 µM | ||
| TMZ-resistant (G43, G75) | 106.73 - 165.43 µM |
Note: EC50/IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.
The in vitro data clearly indicates that this compound and its analog YM155 are significantly more potent than temozolomide, with activity in the nanomolar range compared to the micromolar concentrations required for temozolomide. One study reported that this compound is over 40 times more potent than temozolomide in killing glioblastoma stem-like cells.
In Vivo Efficacy
Preclinical in vivo studies in mouse models of glioblastoma provide crucial insights into a drug's potential clinical utility.
| Compound | Mouse Model | Dosing | Key Findings | Reference(s) |
| This compound | Orthotopic intracranial GBM39 patient-derived xenograft | 50 mg/kg, oral, twice daily | Significantly suppressed tumor formation and growth. | |
| aYM155 (prodrug) | Orthotopic intracranial U87 xenograft | 5 and 15 mg/kg, oral, twice daily | Significant inhibition of tumor growth. Improved brain exposure compared to YM155. | |
| Temozolomide | Various orthotopic GBM xenograft and allograft models | Varied | Prolonged overall survival and reduced tumor volume by approximately 50%. |
While direct comparative in vivo studies are not yet available, the data suggests that this compound and aYM155 demonstrate robust anti-tumor activity in aggressive orthotopic glioblastoma models.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of these anti-glioblastoma agents.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Glioblastoma cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound, temozolomide, or YM155). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The EC50 or IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified duration.
-
Cell Harvesting: Adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicative of late apoptosis or necrosis.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence signals from the Annexin V conjugate and PI are detected to differentiate the cell populations.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic) is quantified.
Orthotopic Intracranial Xenograft Mouse Model
This in vivo model is crucial for evaluating the efficacy of anti-cancer agents in a physiologically relevant setting.
-
Cell Preparation: Patient-derived glioblastoma stem cells (e.g., GBM39) or established glioblastoma cell lines (e.g., U87) are cultured and prepared as a single-cell suspension in a sterile, serum-free medium or PBS.
-
Animal Anesthesia and Stereotactic Injection: Immunocompromised mice (e.g., nu/nu mice) are anesthetized, and their heads are fixed in a stereotactic frame. A small burr hole is drilled in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum). A specific number of tumor cells (e.g., 1 x 10^5 cells in 2-5 µL) is slowly injected into the brain parenchyma using a Hamilton syringe.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using methods such as bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors are established, mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered via the desired route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle solution.
-
Efficacy Assessment: The primary endpoints are typically tumor growth inhibition, measured by changes in tumor volume over time, and overall survival. At the end of the study, brains can be harvested for histological and immunohistochemical analysis to further assess the treatment effect.
Conclusion and Future Directions
The preclinical data available for this compound suggests it holds significant therapeutic potential for the treatment of glioblastoma. Its novel mechanism of action, which selectively targets glioblastoma cancer stem cells, and its high potency in vitro, represent a promising advancement over the current standard of care, temozolomide. Furthermore, its structural analog, YM155, has also demonstrated potent anti-glioblastoma activity.
However, it is crucial to acknowledge that these are early-stage findings. Further research is necessary to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound, as well as its long-term safety profile. Head-to-head in vivo comparison studies with temozolomide and YM155 in various patient-derived xenograft models will be critical to definitively establish its therapeutic advantage. Should this compound continue to demonstrate superior efficacy and a favorable safety profile, it could represent a significant breakthrough in the challenging landscape of glioblastoma therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models [mdpi.com]
- 3. YM155 decreases radiation-induced invasion and reverses epithelial–mesenchymal transition by targeting STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Survival Impact of Combined Biguanide and Temozolomide in Glioblastoma Preclinical Models: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ripretinib Demonstrates Broad Efficacy Across GIST Subtypes, Offering a New Standard of Care
New York, NY – Ripretinib (marketed as Qinlock®) has shown significant clinical activity across various subtypes of Gastrointestinal Stromal Tumors (GIST), a type of sarcoma affecting the gastrointestinal tract. This novel switch-control tyrosine kinase inhibitor (TKI) has demonstrated its effectiveness in patients with different activating mutations in the KIT and PDGFRA genes, which are the primary drivers of GIST. Clinical trial data, particularly from the pivotal Phase III INVICTUS and INTRIGUE studies, provide a comprehensive view of Ripretinib's performance compared to other therapeutic options.
GISTs are most commonly driven by mutations in the KIT or PDGFRA receptor tyrosine kinases.[1] While first-line treatment with imatinib has revolutionized the management of GIST, resistance often develops due to secondary mutations, necessitating further lines of therapy.[1][2] Ripretinib was specifically designed to address this challenge by broadly inhibiting both KIT and PDGFRA kinase signaling through a dual mechanism of action, securing the kinases in an inactive conformation.[3][4]
Superiority in Later-Line Treatment: The INVICTUS Trial
The INVICTUS trial was a Phase III, international, multicenter, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of Ripretinib in patients with advanced GIST who had received at least three prior kinase inhibitors, including imatinib, sunitinib, and regorafenib.
Experimental Protocol: INVICTUS Trial
A total of 129 patients were randomized in a 2:1 ratio to receive either Ripretinib 150 mg once daily or a placebo. The primary endpoint was progression-free survival (PFS), with overall survival (OS) and objective response rate (ORR) as key secondary endpoints. Crossover from the placebo arm to the Ripretinib arm was permitted upon disease progression.
The results of the INVICTUS study established Ripretinib as the standard of care in the fourth-line setting for advanced GIST. Patients treated with Ripretinib experienced a significantly longer median PFS of 6.3 months compared to 1.0 month for those on placebo, representing an 85% reduction in the risk of disease progression or death. The median OS was also substantially improved at 15.1 months for the Ripretinib arm versus 6.6 months for the placebo arm.
Ripretinib demonstrated clinically meaningful activity across various mutational subgroups, including those with primary mutations in KIT exon 11 and exon 9, as well as secondary mutations in KIT exons 13, 14, 17, and 18.
Head-to-Head Comparison in Second-Line Treatment: The INTRIGUE Trial
The Phase III INTRIGUE trial directly compared the efficacy and safety of Ripretinib with sunitinib, the standard second-line therapy for GIST after imatinib failure.
Experimental Protocol: INTRIGUE Trial
This randomized, open-label, multicenter study enrolled 453 patients with advanced GIST who had progressed on or were intolerant to imatinib. Patients were randomized 1:1 to receive either Ripretinib 150 mg once daily or sunitinib 50 mg once daily (on a 4-weeks-on, 2-weeks-off schedule). The primary endpoint was PFS.
Overall, Ripretinib did not demonstrate superiority over sunitinib in terms of PFS in the intent-to-treat (ITT) population. However, a pre-planned exploratory analysis of circulating tumor DNA (ctDNA) revealed differential activity based on the specific KIT mutation profile.
In patients with KIT exon 11 primary mutations and secondary mutations in exons 17/18, Ripretinib showed a remarkable improvement in median PFS (14.2 months) compared to sunitinib (1.5 months). Conversely, patients with secondary mutations in KIT exons 13/14 had better outcomes with sunitinib. These findings suggest that the mutational status of the tumor can be a critical factor in selecting the most appropriate second-line therapy.
Efficacy Data Summary
The following tables summarize the key efficacy data for Ripretinib from the INVICTUS and INTRIGUE clinical trials.
Table 1: Efficacy of Ripretinib in Fourth-Line GIST (INVICTUS Trial)
| Efficacy Endpoint | Ripretinib (n=85) | Placebo (n=44) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 6.3 months | 1.0 month | 0.15 (0.09–0.25) | <0.0001 |
| Median Overall Survival (OS) | 15.1 months | 6.6 months | 0.36 (0.21–0.62) | 0.0004 |
| Objective Response Rate (ORR) | 9.4% | 0% | - | 0.0504 |
Source: Deciphera Pharmaceuticals Inc.
Table 2: Efficacy of Ripretinib vs. Sunitinib in Second-Line GIST by KIT Mutation Subtype (INTRIGUE Trial - ctDNA Analysis)
| KIT Mutation Subtype | Ripretinib | Sunitinib | Hazard Ratio (95% CI) | p-value |
| Median PFS | ||||
| KIT exon 11 + exons 17/18 | 14.2 months | 1.5 months | 0.22 (0.11–0.44) | <0.0001 |
| KIT exon 11 + exons 13/14 | 4.0 months | 15.0 months | - | - |
| Objective Response Rate (ORR) | ||||
| KIT exon 11 + exons 17/18 | 44.4% | 0% | - | 0.0001 |
Source: CancerNetwork, Scientia
Mechanism of Action and Signaling Pathways
Ripretinib's unique dual mechanism of action targets both the switch pocket and the activation loop of KIT and PDGFRA kinases, effectively locking them in an inactive state. This broad-spectrum inhibition is crucial for overcoming the resistance conferred by a wide range of primary and secondary mutations.
Figure 1: Simplified diagram of Ripretinib's mechanism of action.
Clinical Trial Workflow
The design of the INVICTUS trial highlights the rigorous, placebo-controlled evaluation that led to Ripretinib's approval for fourth-line GIST treatment.
Figure 2: Workflow of the Phase III INVICTUS clinical trial.
References
- 1. Frontiers | Early and Next-Generation KIT/PDGFRA Kinase Inhibitors and the Future of Treatment for Advanced Gastrointestinal Stromal Tumor [frontiersin.org]
- 2. Frontiers | Ripretinib in combination with tyrosine kinase inhibitor as a late-line treatment option for refractory gastrointestinal stromal tumors: two case reports and literature review [frontiersin.org]
- 3. Ripretinib for the treatment of advanced gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
Ripgbm Outperforms Standard and Alternative Therapies in Temozolomide-Resistant Glioblastoma Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals the significant potential of Ripgbm, a novel apoptosis-inducing agent, in overcoming resistance to temozolomide (TMZ), the standard-of-care chemotherapy for glioblastoma (GBM). In direct comparisons, this compound demonstrates superior efficacy in killing TMZ-resistant glioblastoma stem cells (GSCs) compared to both temozolomide and other emerging therapeutic alternatives. This guide provides a detailed comparison of this compound's performance, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.
Glioblastoma is the most aggressive primary brain tumor, with a dismal prognosis largely due to the development of resistance to TMZ. A subpopulation of cancer stem cells within the tumor is thought to be a key driver of this resistance and subsequent tumor recurrence. This compound has emerged as a promising agent that selectively targets these chemoresistant cells.
Comparative Performance Analysis
Initial studies have highlighted the potent and selective activity of this compound against glioblastoma stem cells. One key study reported that this compound kills GSCs with over 40 times the potency of temozolomide. While direct head-to-head studies of this compound against other emerging therapies in TMZ-resistant models are still emerging, the available data underscores its significant potential.
To provide a clear comparison, the following table summarizes the available quantitative data on the efficacy of this compound and alternative therapies in TMZ-resistant glioblastoma models.
| Treatment | Cell Line / Model | IC50 / EC50 | Fold-Change in Potency vs. TMZ (where available) | Citation |
| This compound | Glioblastoma Stem Cells (GSCs) | ≤500 nM | >40x more potent | [1] |
| Temozolomide (TMZ) | Glioblastoma Stem Cells (GSCs) | ≥20 µM | - | [1] |
| Olaparib + FK866 | Patient-Derived TMZ-Resistant GBM | Combination effective, specific IC50 not provided | Not Applicable | [1][2][3] |
Note: The data for Olaparib and FK866 represents a combination therapy. Direct comparison of IC50/EC50 values should be made with caution due to variations in experimental conditions across different studies.
Mechanism of Action: A Novel Apoptotic Pathway
This compound functions as a prodrug, selectively converted to its active metabolite, cthis compound, within glioblastoma stem cells. This targeted activation is a key feature of its selectivity. cthis compound then induces apoptosis through a novel signaling pathway involving Receptor-Interacting Protein Kinase 2 (RIPK2).
The binding of cthis compound to RIPK2 triggers a conformational change that disrupts the pro-survival signaling complex of RIPK2 and TAK1. This event promotes the formation of a pro-apoptotic complex between RIPK2 and Caspase-1, leading to the activation of the caspase cascade and subsequent programmed cell death.
Caption: this compound signaling pathway in glioblastoma stem cells.
Experimental Protocols
In Vivo Orthotopic Glioblastoma Xenograft Model
This protocol describes the evaluation of this compound's efficacy in a patient-derived orthotopic xenograft mouse model of glioblastoma.
1. Cell Culture and Implantation:
-
Patient-derived GBM stem-like cells are cultured as neurospheres.
-
5 x 10^5 cells are stereotactically injected into the striatum of immunodeficient mice.
2. Tumor Growth Monitoring:
-
Tumor progression is monitored weekly using bioluminescence imaging.
3. Treatment Protocol:
-
Once tumors are established (typically 1-2 weeks post-injection), mice are randomized into treatment and control groups.
-
The treatment group receives this compound administered orally at a dose of 50 mg/kg, twice daily.
-
The control group receives a vehicle control on the same schedule.
4. Efficacy Evaluation:
-
Tumor volume is assessed regularly via imaging.
-
Animal survival is monitored, and Kaplan-Meier survival curves are generated.
-
At the end of the study, brains are harvested for histological analysis to confirm tumor burden and assess cellular changes.
In Vitro Cytotoxicity Assay
This protocol outlines the procedure for determining the half-maximal effective concentration (EC50) of this compound in glioblastoma stem cell lines.
1. Cell Seeding:
-
Glioblastoma stem cells are seeded in 96-well plates at a density of 2,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
Cells are treated with a serial dilution of this compound (e.g., from 1 nM to 100 µM).
-
A vehicle control (e.g., DMSO) is included.
3. Incubation:
-
Plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
4. Viability Assessment:
-
Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
5. Data Analysis:
-
Luminescence readings are normalized to the vehicle control.
-
EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Logical Workflow for Drug Evaluation
The evaluation of a novel compound like this compound follows a structured workflow from initial screening to preclinical validation.
Caption: Preclinical evaluation workflow for this compound.
The data presented in this guide strongly support the continued investigation of this compound as a promising therapeutic agent for temozolomide-resistant glioblastoma. Its novel mechanism of action and high potency against cancer stem cells offer a potential new avenue for treating this devastating disease. Further head-to-head comparative studies with other emerging therapies are warranted to fully elucidate its position in the evolving landscape of glioblastoma treatment.
References
- 1. [PDF] Enhanced tumor suppression in patient-derived temozolomide-resistant glioblastoma cells using a combination treatment of Olaparib and FK866 | Semantic Scholar [semanticscholar.org]
- 2. Enhanced tumor suppression in patient-derived temozolomide-resistant glioblastoma cells using a combination treatment of Olaparib and FK866 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Ripgbm
Ripgbm, a prodrug of the pro-apoptotic compound cthis compound, is a selective inducer of apoptosis in glioblastoma multiforme (GBM) cancer stem cells.[1][2][3][4] As a chemical compound used in research settings, particularly in cancer studies, its proper handling and disposal are crucial to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound.
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This includes safety goggles with side-shields, protective gloves, and impervious clothing. Work should be conducted in a well-ventilated area, preferably with an appropriate exhaust ventilation system, to avoid inhalation of dust or aerosols. An accessible safety shower and eye wash station are also essential in the handling area.
In the event of a spill, personnel should wear a NIOSH-approved respirator and other appropriate personal protection. The spill should be contained and collected, then transferred to a chemical waste container for disposal in accordance with local regulations.
Waste Treatment and Disposal
The primary method for the disposal of this compound and any contaminated materials is through an approved waste disposal plant. It is crucial to adhere to all prevailing country, federal, state, and local regulations for chemical waste disposal.
Key Disposal Steps:
-
Segregation: All waste contaminated with this compound, including unused product, contaminated labware (e.g., pipettes, vials), and personal protective equipment, must be segregated from general laboratory waste.
-
Labeling: The waste container must be clearly labeled as hazardous chemical waste, specifying the contents as "this compound."
-
Containment: Solid waste should be collected in a designated, leak-proof chemical waste container. Liquid waste, if any, should be collected in a separate, compatible container. This compound is soluble in DMSO and ethanol.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials pending collection by a licensed chemical waste disposal service.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a certified hazardous waste contractor. Do not dispose of this compound down the drain or in the regular trash.
Decontamination of Labware
Reusable labware that has come into contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (such as ethanol, given this compound's solubility) followed by washing with soap and plenty of water. The solvent rinse should be collected as chemical waste.
Summary of Disposal Information
For quick reference, the following table summarizes the key disposal parameters for this compound.
| Waste Type | Container | Disposal Method |
| Solid this compound Waste | Labeled, sealed, leak-proof chemical waste container | Incineration or disposal by a licensed hazardous waste contractor |
| Contaminated Labware (disposable) | Labeled, sealed, leak-proof chemical waste container | Incineration or disposal by a licensed hazardous waste contractor |
| Liquid Waste (e.g., solutions containing this compound) | Labeled, sealed, compatible chemical waste container | Disposal by a licensed hazardous waste contractor |
| Contaminated PPE | Labeled, sealed, leak-proof chemical waste container | Incineration or disposal by a licensed hazardous waste contractor |
Experimental Workflow for Disposal
The logical flow for handling and disposing of this compound waste is illustrated in the diagram below. This workflow ensures that all safety and regulatory requirements are met at each stage.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always refer to your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
